Product packaging for Samarium(3+)(Cat. No.:CAS No. 22541-17-9)

Samarium(3+)

Cat. No.: B1197112
CAS No.: 22541-17-9
M. Wt: 150.4 g/mol
InChI Key: DOSGOCSVHPUUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Samarium(3+) refers to the trivalent oxidation state of samarium (Sm³⁺), a key lanthanide series element with significant research and industrial applications . This ion is central to a range of samarium compounds, including the oxide (Sm₂O₃), carbonate, and hydroxide, which serve as critical precursors in materials science and chemistry . Its electron configuration, resulting in a [Xe] 4f⁵ core, underpins its unique magnetic and luminescent properties . In research, Samarium(3+) is indispensable. It is a component of powerful samarium-cobalt (SmCo) permanent magnets , which are valued for their performance at high temperatures . The radioisotope Samarium-153 is used in radiopharmaceuticals for the palliative treatment of bone cancer . Furthermore, Samarium(3+) acts as a potent neutron absorber in nuclear reactor control rods, particularly the isotope Sm-149 . Its compounds function as effective catalysts for organic reactions, such as the dehydration and dehydrogenation of ethanol . In materials science, doping with Sm³⁺ enhances the properties of ceramics, glasses, and semiconductors, improving their dielectric behavior and optical characteristics for applications in photodetectors and lasers . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Sm+3 B1197112 Samarium(3+) CAS No. 22541-17-9

Properties

CAS No.

22541-17-9

Molecular Formula

Sm+3

Molecular Weight

150.4 g/mol

IUPAC Name

samarium(3+)

InChI

InChI=1S/Sm/q+3

InChI Key

DOSGOCSVHPUUIA-UHFFFAOYSA-N

SMILES

[Sm+3]

Canonical SMILES

[Sm+3]

Origin of Product

United States

Theoretical Frameworks and Electronic Structure of Samarium 3+

Crystal Field Theory and Ligand Field Effects on Samarium(3+) Ions

Crystal Field Theory (CFT) is a model that describes the breaking of orbital degeneracy in transition metal complexes due to the presence of ligands. libretexts.org For Sm³⁺ ions, the 4f orbitals are well-shielded by the outer 5s and 5p orbitals, which significantly reduces the direct interaction between the 4f electrons and the surrounding ligand field. vu.lthepvs.ch Despite this shielding, the ligand field still influences the energy levels of the Sm³⁺ ion, leading to the splitting of its free-ion multiplets into Stark components. researchgate.nethepvs.ch

According to Kramer's rule, due to the odd number of electrons (4f⁵), the energy eigenstates of Sm³⁺ are at least doubly degenerate in any ligand field. researchgate.netscielo.br This means that each J-level can split into a maximum of (J + 1/2) Stark components in symmetries lower than cubic. researchgate.netscielo.br Studies have investigated the crystal field excitations corresponding to various intermultiplet transitions in Sm³⁺, such as ⁶H₉/₂, ⁶H₁₁/₂, ⁶H₁₃/₂, ⁴F₃/₂, and ⁴G₅/₂, in different host materials like Sm₂O₃, Gd₂O₃, and Y₂O₃. researchgate.net The site symmetry of Sm³⁺ in the host lattice, such as C₂ or C₃ᵢ, plays a crucial role in determining the specific splitting patterns and energy levels. researchgate.net For instance, the Sm³⁺ electronic structure in C₂ centers in sesquioxides shows peculiarities related to J-mixing effects, which are more pronounced in low-symmetry systems. researchgate.net The crystal field can either quench or enhance the magnetic moment of the Sm³⁺ ion compared to its free-ion value. ias.ac.inacs.org

Quantum Mechanical Approaches to Samarium(3+) Electronic Configurations

The electronic configuration of a neutral Samarium atom (Sm) is [Xe] 4f⁶ 6s². brainly.com When it forms a trivalent ion (Sm³⁺), it loses three electrons, resulting in the [Xe] 4f⁵ configuration. brainly.comamazonaws.com These electrons are primarily lost from the 6s orbital and then from the 4f orbital. amazonaws.com

Quantum mechanical approaches are essential for accurately describing the complex electronic structure of Sm³⁺. The energy level structure of the 4f states is determined by a hierarchy of interactions, with interelectronic repulsion being the strongest, followed by spin-orbit coupling, and finally the ligand field. hepvs.chuni-bielefeld.de Parameters such as the Slater-Condon parameters (F₂, F₄, F₆) and Racah parameters (E₁, E₂, E₃) are used to quantify the interelectronic repulsion within the 4f shell. researchgate.netijcps.orgsdbindex.comrsisinternational.orgsqu.edu.om These parameters are derived from the theoretical evaluation of experimental spectra and provide insights into the radial properties and the nature of bonding. ijcps.orgrsisinternational.org For example, the nephelauxetic ratio (β') and bonding parameters (b¹/²) are computed from these parameters to study the local structure of ligands around the rare earth ion. ijcps.orgsdbindex.comrsisinternational.org

Theoretical Predictions of f-f Transitions and Energy Levels in Samarium(3+) Systems

The optical properties of Sm³⁺ ions are characterized by sharp absorption and emission bands corresponding to intraconfigurational 4f-4f transitions. scielo.brnih.gov These transitions are Laporte-forbidden, leading to relatively low emission intensity, but they become partially allowed due to the influence of the ligand field mixing states of opposite parity. nih.gov

The Judd-Ofelt (J-O) theory is a widely used approximation theory for determining the spectroscopic properties and laser parameters of rare-earth ions, including Sm³⁺, in various host materials. researchgate.netoptica.org It describes the intensities of rare-earth ions in solids and solutions from a theoretical expression of the line strength, which is then compared to experimental data. optica.org The theory defines a set of three phenomenological intensity parameters, Ω₂ (lambda=2), Ω₄ (lambda=4), and Ω₆ (lambda=6), which are sensitive to the local environment surrounding the rare-earth ion. researchgate.netijcps.orgoptica.orgiaea.orgresearchgate.net These parameters are typically determined experimentally from absorption spectra and the refractive indices of the host matrix. ijcps.orgoptica.org

For Sm³⁺, common f-f transitions include those from the ground state ⁶H₅/₂ to various excited states. nih.goviaea.org Emission spectra often show prominent bands originating from the ⁴G₅/₂ excited level to lower-lying ⁶Hⱼ (J = 5/2, 7/2, 9/2, 11/2) multiplets, responsible for reddish-orange emission. scielo.brnih.govnih.goviaea.orgsemanticscholar.orgscirp.org The ⁴G₅/₂ → ⁶H₇/₂ transition is often the strongest. semanticscholar.org The energy level diagram of Sm³⁺ illustrates these transitions. nih.govsemanticscholar.orgscirp.orgijsr.netsci-hub.se

Table 1: Representative Judd-Ofelt Intensity Parameters (Ωλ) for Sm³⁺ in Different Host Materials

Host MaterialΩ₂ (10⁻²⁰ cm²)Ω₄ (10⁻²⁰ cm²)Ω₆ (10⁻²⁰ cm²)Reference
BaY₂F₈0.372.031.22 optica.org
Sodium Tellurite (B1196480) Glass(Trend: Ω₄ > Ω₆ > Ω₂)(Trend: Ω₄ > Ω₆ > Ω₂)(Trend: Ω₄ > Ω₆ > Ω₂) iaea.org
ZSFBSi Glass0.111.100.89 researchgate.net

Note: The specific values for Sodium Tellurite Glass were not provided, but the trend Ω₄ > Ω₆ > Ω₂ was indicated. iaea.org

The Ω₂ parameter is particularly sensitive to the symmetry of the local environment and the covalency of the Sm-ligand bond; a lower Ω₂ value suggests higher symmetry around the Sm³⁺ ion and lower covalency. researchgate.net Higher values of Ω₄ and Ω₆ parameters indicate greater rigidity and viscosity around the Sm³⁺ ions. researchgate.net

Spin-Orbit Coupling and Inter-Electronic Repulsion in Samarium(3+) Complexes

Spin-orbit coupling (SOC) is a significant interaction in lanthanide ions due to their large nuclear charge, which couples the electron spin and orbital angular momenta. hepvs.charxiv.orgchemrj.orgddugu.ac.in For Sm³⁺ (4f⁵ configuration), the ground multiplet state is ⁶H₅/₂ (L=5, S=5/2). semanticscholar.org A distinctive feature of Sm³⁺, along with Eu³⁺, is the relatively small energy difference between its ground state and the first excited state (e.g., ⁶H₇/₂), which is approximately 1000 cm⁻¹ for the free ion. semanticscholar.org This proximity means that at room temperature, thermal energy can be sufficient to partially populate higher energy states, leading to deviations in magnetic properties from predictions based solely on the ground state. chemrj.orgddugu.ac.in

Computational Chemistry Methodologies for Samarium(3+) Systems

Computational chemistry methodologies are crucial for understanding the complex electronic structure and properties of Sm³⁺ systems, especially given the challenges posed by relativistic effects and electron correlation in f-block elements. tandfonline.com

Commonly employed methods include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the equilibrium geometries, electronic properties (such as total energy, HOMO/LUMO energies, and Mulliken atomic charges), and dipole moments of Sm³⁺ complexes. researchgate.netnih.govacs.orgacs.org DFT can provide insights into the coordination environment and the nature of metal-ligand bonding. researchgate.netacs.org Relativistic DFT computations, including spin-orbit corrections, are often employed for a more accurate description of these systems. researchgate.net

Ab initio methods: These methods, which derive from first principles, are used to calculate the electronic energy levels and optical transitions. researchgate.netresearchgate.net

Multiconfigurational methods: Given the open 4f shell and the presence of multiple closely spaced electronic states, multiconfigurational approaches are particularly well-suited for Sm³⁺.

Complete Active Space Self-Consistent Field (CASSCF): CASSCF calculations are used to generate zeroth-order wavefunctions for Sm³⁺, often with an active space consisting of seven orbitals and five electrons (CASSCF(5,7)). acs.orguib.norsc.org CASSCF wavefunctions for Sm³⁺ are typically averaged over the 21 roots of the spin-sextet atomic Sm³⁺ terms. acs.orguib.no The converged active orbitals are generally pure Sm 4f orbitals. acs.orguib.no

N-electron Valence Perturbation Theory (NEVPT2) / Complete Active Space Second-Order Perturbation Theory (CASPT2): These methods are often applied subsequent to CASSCF to account for dynamic electron correlation, providing a more refined description of the electronic structure and energy levels. researchgate.netacs.orguib.no

Restricted Active Space State-Interaction Spin-Orbit (RASSI-SO): This method is used in conjunction with CASSCF/CASPT2 to estimate spin-orbit coupling effects and to analyze circularly polarized luminescence in Sm(III)-based complexes. researchgate.netrsc.org Spin-orbit coupling effects are often estimated via quasi-degenerate perturbation theory (QDPT) using approximate Breit-Pauli mean-field SOC operators. acs.orguib.no

These computational approaches, especially when combined with experimental data (e.g., NMR spectroscopy), provide detailed molecular-level information on the structure, dynamics, and electronic properties of Sm³⁺ complexes. researchgate.netacs.org

Coordination Chemistry of Samarium 3+

Ligand Design Principles for Samarium(3+) Complexation

Effective ligand design for Sm³⁺ complexation is paramount for tailoring its chemical behavior for diverse applications, including separation, sensing, and catalysis. This design is guided by fundamental principles of metal-ligand interactions.

Hard and Soft Acid-Base (HSAB) Theory Application

The Hard and Soft Acid-Base (HSAB) theory, proposed by Ralph Pearson, is a qualitative principle that predicts the stability of acid-base interactions. researchgate.net Hard acids prefer to bind with hard bases, while soft acids prefer soft bases. researchgate.net Samarium(3+) is categorized as a "hard" Lewis acid. wikipedia.org Consequently, Sm³⁺ exhibits a strong affinity for "hard" donor atoms, which are characterized by high electronegativity, small size, and low polarizability. researchgate.net

Primary hard donor atoms include oxygen (e.g., in carboxylates, phosphates, water, and phenoxides) and nitrogen (e.g., in amines and imines). acs.orgnih.gov For instance, Sm³⁺ forms robust complexes with oxygen-donating ligands such as ethylenediamine-N,N,N',N'-tetra(methylenephosphonate) (EDTMP) and L-malic acid. researchgate.netect-journal.kz The coordination of Sm³⁺ with oxygen atoms from phenolate (B1203915) groups and chlorine anions has been shown to result in distorted octahedral geometries. acs.org While dithiocarbamate (B8719985) ligands are generally considered "soft bases," the successful synthesis of their complexes with Sm(III) suggests that additional factors can influence complex formation beyond strict HSAB predictions. ukm.my

Macrocyclic and Supramolecular Ligands

Macrocyclic ligands are cyclic molecules containing multiple donor atoms positioned to encapsulate a metal ion within their central cavity. nih.govresearchgate.netacs.orgulisboa.pt This encapsulation leads to exceptionally stable complexes, a phenomenon known as the macrocyclic effect. libretexts.org For Sm³⁺, macrocyclic ligands featuring oxygen and/or nitrogen donor atoms are particularly effective. nih.govresearchgate.netacs.orgtandfonline.com

Examples include 13- and 14-membered macrocycles incorporating methylcarboxylate (e.g., trita, teta) or methylphosphonate (B1257008) (e.g., tritp, tetp) pendant arms, which have demonstrated high radiolabelling efficiency with Sm-153. nih.gov Furthermore, 23-membered [1+1] Schiff-base macrocyclic mononuclear Sm(III) complexes, derived from dialdehydes and 1,2-bis(2-aminoethoxy)ethane, have been synthesized. acs.org In these complexes, the Sm(III) ions are encapsulated within the cyclic cavities of the flexible macrocyclic ligands, creating a microenvironment that effectively shields the metal ion from undesired deactivations. acs.org The coordination sphere often comprises phenolic oxygen atoms, imine nitrogen atoms, and oxygen atoms from other functional groups, alongside nitrate (B79036) anions. acs.org

Supramolecular coordination chemistry involves the self-assembly of molecular building blocks through metal-ligand interactions to construct larger, organized architectures. nih.gov For Sm³⁺, this strategy can involve multibranched chelating ligands with rigid backbones. nih.gov An illustrative example is the formation of a samarium(III) nitrate chain cross-linked by a bis-carbamoylmethylphosphine oxide (CMPO) ligand. iucr.org In this structure, both 9-coordinate and 12-coordinate Sm(III) centers are observed, bridged by nitrate anions and chelated by the CMPO ligand, leading to the formation of extended sheets through coordination and hydrogen bonding. iucr.org

Polydentate Chelating Agents

Polydentate chelating agents, or chelators, are ligands capable of binding to a metal ion at multiple sites, forming stable ring structures known as chelate rings. libretexts.org This multidentate binding significantly enhances complex stability, a phenomenon termed the chelate effect. libretexts.org Polydentate ligands are extensively utilized for Sm³⁺ due to their ability to achieve high coordination numbers and robust binding.

Key polydentate ligands for Sm³⁺ include aminocarboxylates (e.g., EDTA, DTPA), polyaminopolycarboxylates, and polyphosphonic acids (e.g., EDTMP). researchgate.netnih.gov For instance, EDTMP forms strong complexes with Sm³⁺, with reported stability constants (logKML) ranging from 20.71 to 22.4, depending on the ionic strength. researchgate.net L-malic acid, a tridentate ligand, forms 1:1 and 1:2 complexes with Sm³⁺, including hydroxo- and protonated species, as determined by pH-metric titrations. ect-journal.kzect-journal.kz Bidentate dithiocarbamate ligands, when combined with other ligands like 1,10-phenanthroline, have also been shown to chelate to Sm(III) in a bidentate fashion, resulting in distorted dodecahedral coordination environments. ukm.my

Solution State Speciation and Thermodynamics of Samarium(3+) Complexes

Understanding the solution state speciation and thermodynamics of Sm³⁺ complexes is crucial for predicting their behavior in diverse applications, including biological systems, environmental remediation, and industrial processes. These studies typically involve determining stability constants, complexation equilibria, and pH-dependent speciation.

Stability Constants and Complexation Equilibria

Stability constants (also known as formation constants) quantitatively describe the strength of the interaction between a metal ion and a ligand, representing the equilibrium constant for the formation of a complex in solution. wordpress.com For Sm³⁺, these constants are determined experimentally, often employing techniques such as spectrophotometry and pH-potentiometry. researchgate.netect-journal.kz

Table 1: Selected Stability Constants (logKML) for Samarium(3+) Complexes

LigandPubChem CIDlogKMLConditionsReference
EDTMP (Ethylenediamine-N,N,N',N'-tetra(methylenephosphonate))1048620.710.15 M NaCl, 25 °C, pH ≈ 10 researchgate.net
EDTMP (Ethylenediamine-N,N,N',N'-tetra(methylenephosphonate))1048622.40.1 M KCl, 25 °C researchgate.net
L-malic acid643441(variable)0.1 M KCl, 25 °C, pH 2.80-10.00 ect-journal.kz
13-membered macrocycles (e.g., trita, tritp)N/A(variable)Evaluated for radiolabelling nih.gov
14-membered macrocycles (e.g., teta, tetp)N/A(variable)Evaluated for radiolabelling nih.gov

The stability of Sm(EDTMP) complexes is notably high, with logKML values ranging from 20.71 to 22.4, indicating strong complexation. researchgate.net However, the dissociation rates for Sm(EDTMP) are relatively fast (half-times of 4.9 s at pH 7.4 and 25 °C), suggesting that while stable, the complex can undergo dissociation under certain conditions. researchgate.net Complexation equilibria studies involving Sm³⁺ and L-malic acid have revealed the formation of 1:1 and 1:2 complexes, along with hydroxocomplexes and protonated species, depending on the pH and concentration ratios. ect-journal.kzect-journal.kz

Thermodynamic parameters, including changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide deeper insights into the spontaneity and driving forces of Sm³⁺ complexation reactions. For the solvent extraction of Sm³⁺ by di(2-ethylhexyl) phosphoric acid (D2EHPA) and bis(2,4,4-trimethylpentyl)phosphinic acid (PC88A), negative ΔG° values indicate spontaneous extraction, with D2EHPA generally demonstrating higher efficiency. iust.ac.ir The extraction process of Sm(III) by D2EHPA is exothermic (negative ΔH°), and a negative entropy change (ΔS°) suggests the formation of a more ordered and stable complex. crimsonpublishers.com

Table 2: Thermodynamic Parameters for Samarium(3+) Extraction Reactions

ExtractantPubChem CIDAqueous MediumΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J mol⁻¹ K⁻¹)Reference
D2EHPA (Di(2-ethylhexyl) phosphoric acid)24867HNO₃-5.58-9.38-12.75 iust.ac.ir
D2EHPA (Di(2-ethylhexyl) phosphoric acid)24867H₂SO₄3.40-2.75-20.64 iust.ac.ir
PC88A (Bis(2,4,4-trimethylpentyl)phosphinic acid)165039HNO₃6.704.01-9.03 iust.ac.ir
PC88A (Bis(2,4,4-trimethylpentyl)phosphinic acid)165039H₂SO₄14.2616.959.03 iust.ac.ir

pH-Dependent Speciation Studies

The speciation of Sm³⁺ in solution is highly sensitive to pH, as pH directly influences the protonation state of ligands and the competitive binding between metal ions and protons. nih.govub.edu At ambient temperatures, the simple hydrated Sm³⁺ ion typically predominates in aqueous solutions. researchgate.net However, with increasing pH or in the presence of complexing ligands, various complexed species can form.

For instance, in chloride-bearing solutions, while the hydrated Sm³⁺ ion is dominant at ambient temperatures, chloride complexes (e.g., SmCl²⁺, SmCl₂⁺) become the predominant species at elevated temperatures (100–250 °C). researchgate.net Studies on the complexation of Sm³⁺ with L-malic acid have shown the formation of protonated and hydroxocomplexes across the pH range of 2.80 to 10.00. ect-journal.kz Similarly, EDTMP complexes of Sm³⁺ exist in non-protonated, mono-, di-, and tri-protonated forms within the pH range of 4-9. researchgate.net

The pH also significantly affects the extraction efficiency of Sm³⁺. For example, the maximum extraction of Sm³⁺ by D2EHPA and PC88A in sulfuric and nitric media occurs at specific pH values, generally above pH 2.5. iust.ac.ircrimsonpublishers.com Sm(III) and other lanthanides tend to precipitate as hydroxides or carbonates at higher pH values. mdpi.com Adsorption studies have indicated that Sm(III) adsorption efficiency is high in the pH range of 3.8-7.5, with an optimal pH around 6 for certain adsorbents. researchgate.net These pH-dependent behaviors are crucial for applications such as separation processes and environmental fate assessments.

Synthetic Methodologies for Samarium 3+ Compounds and Materials

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal methods are widely utilized for synthesizing Samarium(3+) compounds, particularly for crystalline materials and nanomaterials. These techniques involve reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures, typically within sealed vessels such as autoclaves. The high pressure and temperature conditions facilitate the dissolution and recrystallization of precursors, leading to the formation of well-crystallized products with controlled morphologies.

For instance, samarium-based metal-organic frameworks (MOFs) can be synthesized using hydrothermal conditions. A notable example involves reacting Samarium(III) nitrate (B79036) hexahydrate with benzenehexacarboxylic acid in a mixture of water and ethanol. This self-assembly process under hydrothermal conditions yields a 3D MOF structure, [Sm₂(bhc)(H₂O)₆]n, crystallizing in the Pnmn space group. researchgate.netacs.orgnih.gov The hydrothermal method is also effective for preparing Samarium(3+)-doped titanium dioxide (TiO₂) nanoparticles, where Samarium(III) oxide is added as a dopant. This approach ensures the incorporation of Sm³⁺ ions into the TiO₂ host lattice, influencing its structural and optical properties. tandfonline.com

Another application of hydrothermal synthesis is the preparation of Samarium(III) fluoride (B91410) (SmF₃). This compound can be obtained by reacting samarium nitrate with sodium fluoroborate at 200 °C under hydrothermal conditions. wikipedia.org

Table 1: Examples of Hydrothermal/Solvothermal Synthesis of Samarium(3+) Compounds

Compound SynthesizedPrecursorsConditionsKey Outcome/NotesSource
[Sm₂(bhc)(H₂O)₆]n (MOF)Sm(NO₃)₃·6H₂O, benzenehexacarboxylic acidHydrothermal (H₂O-EtOH mixture)3D structure, Pnmn space group researchgate.netacs.orgnih.gov
Sm³⁺-doped TiO₂ nanoparticlesSm₂O₃ (dopant), TiO₂ precursorsHydrothermalIncorporation of Sm³⁺ into TiO₂ lattice, spherical morphology tandfonline.com
SmF₃Sm(NO₃)₃, NaBF₄Hydrothermal, 200 °CFormation of Samarium(III) fluoride wikipedia.org

Sol-Gel and Co-precipitation Techniques

Sol-gel and co-precipitation are wet-chemical methods advantageous for producing highly pure, homogeneous Samarium(3+) materials, often at lower temperatures than solid-state reactions. These techniques allow for fine control over particle size and morphology, making them suitable for synthesizing nanoparticles and thin films.

The sol-gel method involves the formation of a colloidal suspension (sol) that gradually evolves into a gel network. This gel is then dried and heat-treated to obtain the desired solid material. For instance, transparent, crack-free glassy monoliths containing Samarium(3+) can be prepared at room temperature using a sol-gel technique involving acid-catalyzed hydrolysis followed by base-catalyzed gelation and controlled drying. researchgate.net The intensity of the O²⁻ → Sm³⁺ charge transfer transition in these materials is dependent on gelation conditions, indicating the influence of synthesis on samarium-related defects within the silica (B1680970) matrix. researchgate.net

Co-precipitation involves simultaneously precipitating multiple ions from a solution, ensuring a homogeneous mixture of precursors at the atomic level. This method is particularly effective for synthesizing doped materials. For example, pure and Samarium(3+)-doped Mn-Zn ferrites have been synthesized using a co-precipitation method, where Sm³⁺ concentration was varied and added to the solution during the synthesis of Mn₀.₅Zn₀.₅Fe₂O₄ at room temperature. The resulting precipitate was annealed at 200 °C. chula.ac.th Similarly, α-MoO₃ and Samarium-grafted/g-C₃N₄-doped α-MoO₃ composites have been prepared via a cost-effective co-precipitation route using ammonium (B1175870) heptamolybdate tetrahydrate as a precursor. acs.org

Table 2: Examples of Sol-Gel and Co-precipitation Synthesis of Samarium(3+) Materials

Material SynthesizedMethodPrecursors/ConditionsKey Outcome/NotesSource
Sm³⁺-doped silica monolithsSol-GelAcid-catalyzed hydrolysis, base-catalyzed gelation, controlled drying, room temperatureTransparent, crack-free glassy monoliths; optical properties sensitive to gelation researchgate.net
Sm³⁺-doped Mn-Zn ferritesCo-precipitationSm³⁺ salt, Mn₀.₅Zn₀.₅Fe₂O₄ precursors, room temperature, annealing at 200 °CCubic spinal structure, spherical particles, magnetic properties affected by doping concentration chula.ac.th
Sm-g-C₃N₄-doped α-MoO₃Co-precipitationSm(NO₃)₃·6H₂O, (NH₄)₆Mo₇O₂₄·4H₂O, urea (B33335) pyrolysis for g-C₃N₄Efficient and cost-effective synthesis of nanocomposites acs.org

High-Temperature Solid-State Reactions

High-temperature solid-state reactions, also known as the ceramic method, are fundamental for synthesizing many Samarium(3+) compounds, especially those requiring high crystallinity and specific phase formation. This method typically involves grinding solid precursors together and heating them to high temperatures, often over multiple steps, to facilitate diffusion and reaction.

Samarium(III) oxide (Sm₂O₃) is a common starting material for these reactions. pan.pl For example, the samarium(III) vanadate(V) compound Sm₅VO₁₀ can be synthesized by high-temperature solid-state reactions in an air atmosphere, using a mixture of vanadium(V) oxide (V₂O₅) and Samarium(III) oxide (Sm₂O₃) with a molar ratio of 1:5. pan.pl The synthesis proceeds through an intermediate step where samarium(III) orthovanadate(V) (SmVO₄) is formed, which then reacts with excess Sm₂O₃ to yield Sm₅VO₁₀. pan.pl Temperatures for these reactions can range significantly, with some steps occurring at 600 °C for precursor preparation (e.g., annealing Sm(OH)₃ to Sm₂O₃) and final synthesis steps reaching up to 1350 °C. pan.pl

Another example includes the preparation of a new samarium borosilicate compound, Sm₃BSi₂O₁₀, which was obtained by high-temperature solid-state reaction and chemical vapor transport methods. This compound crystallizes in the orthorhombic system with space group Pbca. researchgate.netdoi.org Similarly, Samarium(III) doped materials like Sm₁₋ₓZrₓFe₁₋ₓYbₓO₃ have been prepared by standard solid-state reaction techniques at 1450 °C in air. researchgate.net

Table 3: Examples of High-Temperature Solid-State Reactions for Samarium(3+) Compounds

Compound SynthesizedPrecursorsConditionsKey Outcome/NotesSource
Sm₅VO₁₀V₂O₅, Sm₂O₃High-temperature solid-state reaction, air atmosphere, up to 1350 °CFormation via SmVO₄ intermediate; specific molar ratios critical pan.pl
Sm₃BSi₂O₁₀(Not specified, but implies oxides of Sm, B, Si)High-temperature solid-state reaction, chemical vapor transportOrthorhombic crystal system, Pbca space group researchgate.netdoi.org
Sm₁₋ₓZrₓFe₁₋ₓYbₓO₃(Not specified, but implies oxides of Sm, Zr, Fe, Yb)Standard solid-state reaction, 1450 °C, airOrthorhombic to cubic phase change with doping researchgate.net

Self-Assembly Approaches for Supramolecular Samarium(3+) Architectures

Self-assembly approaches leverage the intrinsic properties of molecules to spontaneously form ordered supramolecular structures. For Samarium(3+), this often involves the formation of coordination polymers and metal-organic frameworks (MOFs), where the metal ion acts as a node connecting organic linkers.

A prime example is the self-assembly of the samarium-based MOF, [Sm₂(bhc)(H₂O)₆]n, mentioned previously under hydrothermal synthesis. This structure is formed by reacting Samarium(III) nitrate hexahydrate with benzenehexacarboxylic acid under hydrothermal conditions, demonstrating how controlled conditions can drive the self-assembly of complex 3D architectures. researchgate.netacs.orgnih.gov These MOFs are characterized by their unique optical and electronic properties, arising from the rational self-assembly of organic linkers and metal ions/clusters. researchgate.net

Beyond bulk MOFs, self-assembly has been explored for creating self-assembled metal-organic framework monolayers (SAMMs). This involves growing polymer chains from the MOF surface, enabling the formation of SAMMs through self-assembly at an air-water interface. These monolayers can be free-standing and are significant for developing highly functional porous membranes and coatings. jove.comnih.gov

Doping Strategies for Samarium(3+) in Host Lattices

Doping involves incorporating Samarium(3+) ions into the crystal lattice of a host material to impart or enhance specific properties, such as luminescence, magnetic behavior, or catalytic activity. The synthesis method for doping is often dictated by the host material and the desired distribution of the dopant.

As seen in previous sections, both hydrothermal and co-precipitation methods are effective for doping Samarium(3+). For instance, hydrothermal preparation has been used to synthesize Sm³⁺-doped TiO₂ nanoparticles, confirming the successful incorporation of Sm into the TiO₂ lattice. tandfonline.com Similarly, the co-precipitation method has been employed for synthesizing Sm³⁺-doped Mn-Zn ferrites, where the doping concentration significantly affects the magnetic properties of the material. chula.ac.th

High-temperature solid-state reactions are also crucial for doping strategies. Samarium(III) oxide is frequently used as the dopant source. For example, Sm³⁺-doped Fe₂O₃ nanomaterials have been prepared for improved magnetic and supercapacitive applications. nih.gov Additionally, the effects of Samarium doping on the dielectric properties of BaBi₂Nb₂O₉ Aurivillius ceramics have been studied, with synthesis taking place at 950 °C for 4 hours using a solid-phase synthesis reaction method. nih.gov Samarium(3+)-doped chalcogenides, such as Se₉₅Te₅, As-Se-Te, and As-Se-S, have also been prepared to enhance thermal stability and develop ultra-fast phase-changing memory devices. nih.gov

Table 4: Examples of Doping Strategies for Samarium(3+) in Host Lattices

Host LatticeDoping MethodSamarium SourceConditionsKey Outcome/NotesSource
TiO₂HydrothermalSm₂O₃Heat treatment, centrifugation, washing, drying, sintering at 400 °CSpherical nanoparticles, anatase phase, increased bandgap tandfonline.com
Mn-Zn FerritesCo-precipitationSm³⁺ saltRoom temperature, annealing at 200 °CCubic spinal structure, spherical particles, altered magnetic parameters chula.ac.th
Fe₂O₃(Implied, often solid-state or wet-chemical)Sm³⁺(Not specified)Improved magnetic and supercapacitive applications nih.gov
BaBi₂Nb₂O₉Solid-state reactionSm³⁺950 °C for 4 hoursEffects on dielectric properties nih.gov
α-MoO₃Co-precipitationSm(NO₃)₃·6H₂O~100 °C agitation, pH 1.5, centrifugation, heating at 110 °C, 550 °C for final productEfficient synthesis of nanocomposites for dye degradation and antibacterial applications acs.org

Spectroscopic Characterization Techniques for Samarium 3+ Research

Vibrational Spectroscopy (FTIR, Raman) for Ligand-Metal Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for characterizing samarium(3+) complexes and investigating ligand-metal interactions. These techniques probe the vibrational modes of molecules, and changes in these modes upon coordination provide direct evidence of bond formation and alterations in electronic structure ksu.edu.sa. FTIR spectroscopy is sensitive to changes in the dipole moment of a molecule, making it effective for identifying heteronuclear functional group vibrations and polar bonds. Raman spectroscopy, conversely, relies on changes in molecular polarizability and is particularly useful for homonuclear bonds and symmetric vibrations ksu.edu.sa. When a ligand coordinates to a metal ion like Sm³⁺, the absorption frequencies of the ligand shift, reflecting the new electronic environment and coordination mode ksu.edu.sa.

Detailed Research Findings

Studies on various samarium(3+) complexes have extensively utilized FTIR and Raman spectroscopy to confirm ligand coordination and elucidate binding modes:

Coumarin-3-carboxylic acid (HCCA) complexes: In samarium(III) complexes with coumarin-3-carboxylic acid, vibrational studies have provided evidence for bidentate coordination of the deprotonated ligand (CCA⁻) to the Sm³⁺ ion. This coordination occurs through both the carbonylic oxygen and the carboxylic oxygen atoms. A key observation is the disappearance of the broad ν(OH) vibrational mode band (typically around 3176 cm⁻¹) from the free ligand's IR spectrum in the spectra of the complexes, indicating that the deprotonated form of the ligand participates in complex formation. Furthermore, strong IR bands at 1746 cm⁻¹ and 1685 cm⁻¹, along with medium Raman bands at 1729 cm⁻¹, 1676 cm⁻¹, and 1663 cm⁻¹, have been assigned to the stretching modes of the C=O groups (ν(C=O)) of the carboxylic and carbonylic moieties, respectively nih.gov. The bands corresponding to C-H modes in the 3060–2920 cm⁻¹ region generally remain largely unchanged upon complexation nih.gov.

5-Aminoorotic acid (HAOA) complexes: For a samarium(III) complex with 5-aminoorotic acid (SmAOA), detailed vibrational analysis using FT-IR and FT Raman spectroscopies revealed a bidentate binding mode through the carboxylic oxygen atoms. Significant differences were observed in the spectra of the complex compared to the free ligand, confirming the coordination researchgate.net.

Samarium-doped iron oxide nanoparticles: In the characterization of samarium-doped iron oxide (Fe₃O₄) nanoparticles, FTIR spectroscopy has shown specific vibrational bands indicative of metal-oxygen interactions. Bands observed at 562 cm⁻¹ and 628 cm⁻¹ are attributed to the splitting of the Fe-O bond. A broader peak in the range of 415–443 cm⁻¹ further confirms the presence of both Fe-O and Sm-O bonds within the material. Additionally, bands at 1648 cm⁻¹ and 3325 cm⁻¹ were assigned to the stretching and deformation vibrations of O-H groups present on the surface of the Sm-Fe₃O₄ nanoparticles mdpi.com.

Samarium-doped cobalt chromite (CoCr₂O₄): Raman spectra have been successfully employed to confirm the formation of the spinel cubic structure in Sm³⁺-doped cobalt chromite researchgate.net.

Samarium(III) 2-ethylhexanoate: Infrared (IR) spectroscopy is used to confirm ligand coordination in samarium(III) 2-ethylhexanoate, with carboxylate stretching frequencies typically observed around 1500–1600 cm⁻¹ .

These findings illustrate how vibrational spectroscopy provides critical information about the coordination environment and the nature of chemical bonds involving Sm³⁺, enabling a deeper understanding of its interactions with various organic and inorganic ligands.

Table 1: Characteristic Vibrational Bands in Samarium(3+) Complexes

Compound / SystemTechniqueVibrational Mode / BondWavenumber (cm⁻¹)Reference
Sm(III)-coumarin-3-carboxylic acid complexesIRν(OH) (free ligand)3176 (disappears upon complexation) nih.gov
Sm(III)-coumarin-3-carboxylic acid complexesIRν(C=O) (carboxylic/carbonylic)1746, 1685 nih.gov
Sm(III)-coumarin-3-carboxylic acid complexesRamanν(C=O) (carboxylic/carbonylic)1729, 1676, 1663 nih.gov
Sm-doped Fe₃O₄ nanoparticlesFTIRFe-O bond splitting562, 628 mdpi.com
Sm-doped Fe₃O₄ nanoparticlesFTIRFe-O and Sm-O bonds415–443 (wide peak) mdpi.com
Sm-doped Fe₃O₄ nanoparticlesFTIRO-H groups (stretching and deformation)1648, 3325 mdpi.com
Samarium(III) 2-ethylhexanoateIRCarboxylate stretching frequencies~1500–1600
Sm-grafted-C₃N₄-doped α-MoO₃FTIRMo=O bond (terminal oxygen)994 acs.org
Sm-grafted-C₃N₄-doped α-MoO₃FTIRMo-O-Mo bonds (stretching)~864 acs.org
Sm-grafted-C₃N₄-doped α-MoO₃FTIRMo-O group (stretching)~588 acs.org
Sm-grafted-C₃N₄-doped α-MoO₃FTIRMo-O group (bending)~484 acs.org
Sm-grafted-C₃N₄-doped α-MoO₃FTIRHydroxyl group (stretching, water molecules)3550 acs.org
Sm-grafted-C₃N₄-doped α-MoO₃FTIRHydroxyl group (bending, water molecules)1618 acs.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, chemical state, and electronic state of elements within a material. For samarium(3+) research, XPS is particularly valuable for confirming the oxidation state of samarium and investigating its chemical environment, especially in thin films, nanoparticles, and doped materials mdpi.comresearchgate.nettandfonline.comrsc.orgresearchgate.netaip.org. The technique involves irradiating a sample with X-rays, causing core-level electrons to be emitted. The kinetic energy of these emitted photoelectrons is measured, which allows for the determination of their binding energies. These binding energies are characteristic of each element and its specific chemical state rsc.org.

Detailed Research Findings

Numerous studies have employed XPS to characterize the oxidation state and surface chemistry of samarium(3+):

Oxidation State Confirmation: A consistent finding across various samarium-containing materials is the confirmation of samarium in its +3 oxidation state. For instance, in samarium-doped iron oxide nanoparticles, XPS analysis clearly showed the presence of Sm, Fe, and O, with the Sm 3d spectrum confirming samarium's +3 oxidation state tandfonline.com. Similarly, in Sm-doped Fe₃O₄ nanoparticles, XPS results indicated that samarium is present in its +3 oxidation state within the Fe₃O₄ lattice mdpi.com. The presence of Samarium(3+) was also confirmed in Sm³⁺ doped CoCr₂O₄ samples, where XPS was used to determine the oxidation state of each element researchgate.net.

Characteristic Binding Energies: Specific binding energies for the Sm 3d core-level peaks are crucial for identifying Sm³⁺. In samarium-doped magnetite nanoparticles, the binding energies for Sm 3d₅/₂ and Sm 3d₃/₂ were observed around 1083.4 eV and 1110.4 eV, respectively, which are characteristic of Sm³⁺ tandfonline.com. In Sm-doped MgO-ZrO₂ phosphor, binding energies in the spectra at 1081.5 eV are consistent with Sm³⁺ researchgate.net. For Sm-doped Fe₃O₄, the Sm 3d peaks confirm the Sm(III) oxidation state mdpi.com.

Surface Analysis and Contamination: XPS is highly effective for surface analysis. In studies of samarium thin films molecular plated from N,N-dimethylformamide, survey scans revealed the presence of samarium, carbon, and oxygen, with minor amounts of sodium. High-resolution spectra of the Sm 3d, O 1s, and C 1s regions provided insights into the chemical compositions, indicating that samarium was deposited as Sm(III) and that carbonate-type carbon was likely present from chemisorbed species or solvent degradation products aip.org. XPS can also be used to assess surface contamination, with techniques like Ar⁺ ion bombardment sometimes employed to remove surface contaminants before measurement tandfonline.com.

Challenges in Interpretation: While powerful, XPS interpretation for samarium oxides can be complex. The surfaces of samarium oxide materials have been reported to rapidly change oxidation states, and the XPS spectrum of bulk samarium metal can display peak splitting and shoulder components that are sometimes attributed to the presence of ionic Sm²⁺ (SmO) or metallic samarium. However, conflicting reports exist regarding the exact binding energy positions of SmO relative to Sm₂O₃, and surface SmO could potentially be generated in situ during XPS spectral acquisition due to high-energy X-ray bombardment rsc.org.

Table 2: Characteristic XPS Binding Energies for Samarium(3+)

Material / CompoundElementCore LevelBinding Energy (eV)Reference
Samarium-doped magnetite nanoparticlesSm3d₅/₂~1083.4 tandfonline.com
Samarium-doped magnetite nanoparticlesSm3d₃/₂~1110.4 tandfonline.com
Sm-doped Fe₃O₄ nanoparticlesSm3dConfirms Sm(III) mdpi.com
Sm-doped CoCr₂O₄Sm3dConfirms Sm(3+) researchgate.net
Sm-doped MgO-ZrO₂ phosphorSm3d1081.5 researchgate.net
Samarium thin films (molecular plated)Sm3dConsistent with Sm(III) aip.org
Sm-doped Fe₃O₄ nanoparticlesFe2p₁/₂~724.5 tandfonline.com
Sm-doped Fe₃O₄ nanoparticlesFe2p₃/₂~710.7 tandfonline.com
Sm-doped Fe₃O₄ nanoparticlesO1s530.1 (reference) tandfonline.com
Sm-doped Fe₃O₄ (Sm-Fe₃O₄)Fe2p₁/₂710 mdpi.com
Sm-doped Fe₃O₄ (Sm-Fe₃O₄)Fe2p₃/₂720 mdpi.com
Sm-doped Fe₃O₄ (Sm-Fe₃O₄)O1s529.9 (Sm³⁺-O bond) researchgate.net
Sm-doped Fe₃O₄ (Sm-Fe₃O₄)O1s531.6 (OH groups) researchgate.net
Sm-doped Fe₃O₄ (Sm-Fe₃O₄)O1s533 (SO₄²⁻) researchgate.net
Sm₂O₃ nanoparticlesC1s284.5 (reference) rsc.org
Sm₂O₃ nanoparticlesO1s530.1 (reference) tandfonline.com
Sm-doped MgO-ZrO₂ phosphorO1s530.9 (MgO), 532.4 (Mg(OH)₂) researchgate.net

Photophysical Properties and Luminescence Mechanisms of Samarium 3+

Energy Transfer Processes in Samarium(3+) Doped Materials

Energy transfer (ET) is a crucial mechanism in Sm³⁺-doped materials, influencing their luminescence efficiency and spectral characteristics. This process can occur either from Sm³⁺ to another activator ion or from a sensitizer (B1316253) ion to Sm³⁺.

Energy transfer from Sm³⁺ to other ions, such as Eu³⁺, has been widely observed. For example, in LaMgAl₁₁O₁₉:Sm³⁺,Eu³⁺ phosphors, energy transfer from Sm³⁺ to Eu³⁺ was confirmed by the decreased decay times of the Sm³⁺ donor. This transfer mechanism was identified as a quadrupole–quadrupole interaction. acs.org In CeO₂:Sm³⁺,Eu³⁺ phosphors, high-efficiency energy transfer (up to 84%) from Sm³⁺ to Eu³⁺ was confirmed, also attributed to a quadrupole–quadrupole interaction. nih.govrsc.org Another study on MY₂(MoO₄)₄:Sm³⁺,Eu³⁺ (M=Ca, Sr, Ba) phosphors indicated a dipole-dipole interaction as the dominant energy transfer mechanism between Sm³⁺ and Eu³⁺. researchgate.net Similarly, in Na₆Mg(SO₄)₄ nanophosphors, energy transfer from Sm³⁺ to Eu³⁺ was observed, leading to an enhanced Eu³⁺ emission. tandfonline.com

Conversely, Sm³⁺ emission can be sensitized by energy transfer from other ions. For instance, in K₃Gd(PO₄)₂:Sm³⁺ phosphors, energy transfer from Gd³⁺ (sensitizer) to Sm³⁺ (activator) was observed, influencing the photoluminescence and lifetime spectra. researchgate.net Sensitizers like Sb³⁺, Bi³⁺, and Ce³⁺ have been studied for their ability to transfer energy to Sm³⁺ in various host lattices. aip.org The enhancement of Sm³⁺ emission has also been observed due to non-radiative energy transfer from optically excited UO₂²⁺ in zinc phosphate (B84403) glass, with the interaction mechanism being primarily electric dipole-dipole in nature. researchgate.net In Y₃Al₅O₁₂:Bi³⁺/Sm³⁺ microcrystals, a significant energy transfer from Bi³⁺ to Sm³⁺ occurs due to the large spectral overlap between Bi³⁺ emission and Sm³⁺ excitation. researchgate.net

Table 1: Examples of Energy Transfer Mechanisms involving Sm³⁺

Donor IonAcceptor IonHost MaterialEnergy Transfer MechanismReference
Sm³⁺Eu³⁺LaMgAl₁₁O₁₉Quadrupole–quadrupole acs.org
Sm³⁺Eu³⁺CeO₂Quadrupole–quadrupole nih.govrsc.org
Sm³⁺Eu³⁺MY₂(MoO₄)₄Dipole-dipole researchgate.net
Gd³⁺Sm³⁺K₃Gd(PO₄)₂Inokuti–Hirayama model researchgate.net
UO₂²⁺Sm³⁺Zinc Phosphate GlassElectric dipole-dipole researchgate.net
Bi³⁺Sm³⁺Y₃Al₅O₁₂Spectral overlap researchgate.net

Sensitization Mechanisms (e.g., Antenna Effect)

Sensitization mechanisms play a vital role in enhancing the luminescence efficiency of Sm³⁺ ions, especially when their direct absorption is weak. The "antenna effect" is a prominent sensitization mechanism, where an organic ligand or another inorganic ion (the sensitizer or antenna) absorbs excitation energy efficiently and then transfers this energy non-radiatively to the Sm³⁺ ion. researchgate.netnih.govmdpi.comacs.org This process effectively bypasses the Laporte selection rules that limit the direct absorption of lanthanide ions, leading to significantly increased luminescence. mdpi.com

For example, in lanthanide complexes, chromophoric moieties can act as antennas, transferring energy to the Sm(III) ion and resulting in bright luminescence. researchgate.netacs.org Sensitizing ions like Sm³⁺ can extend the excitation wavelength range of other activators, such as Eu³⁺, thereby enhancing their emission intensity. acs.orgnih.govaip.org The small energy difference between the ⁴G₅/₂ level of Sm³⁺ and the ⁵D₀ level of Eu³⁺ (approximately 600 cm⁻¹) facilitates phonon-assisted energy transfer, making Sm³⁺ a common sensitizer for Eu³⁺. nih.gov

Non-Radiative Deactivation Pathways in Samarium(3+) Complexes

Non-radiative deactivation pathways are processes that dissipate absorbed energy without the emission of light, thus reducing the luminescence quantum efficiency of Sm³⁺ complexes. These pathways compete with radiative transitions and are influenced by the surrounding environment of the Sm³⁺ ion.

Vibrational Quenching

Vibrational quenching, also known as multiphonon relaxation, occurs when the energy gap between excited electronic states and lower-lying states of the Sm³⁺ ion is small enough to be bridged by the vibrations (phonons) of the host lattice. High phonon energy of the host material can lead to increased multiphonon relaxation rates, which in turn reduce the luminescence efficiency. vjs.ac.vn For instance, borate (B1201080) glasses, despite their other advantageous properties, can have high phonon energy (around 1400 cm⁻¹), which promotes multiphonon decay. vjs.ac.vn Conversely, materials with low phonon energy, such as tellurite (B1196480) glasses (600-800 cm⁻¹) and antimony-based glasses (around 600 cm⁻¹), minimize multiphonon relaxation, thereby increasing the quantum efficiency of luminescent rare-earth ions like Sm³⁺. vjs.ac.vnresearchgate.net

Concentration Quenching Effects

Concentration quenching is a phenomenon where the luminescence intensity of Sm³⁺ ions decreases beyond an optimal doping concentration. This reduction is primarily due to non-radiative energy transfer processes occurring between neighboring Sm³⁺ ions. mdpi.comvjs.ac.vnresearchgate.netx-mol.netresearchgate.netoptica.orgscispace.comfigshare.comripublication.comnih.goviphy.ac.cnresearchgate.net

The mechanisms responsible for concentration quenching in Sm³⁺-doped materials often involve cross-relaxation. A common cross-relaxation channel for Sm³⁺ is the energy transfer between an excited Sm³⁺ ion and a nearby ground-state Sm³⁺ ion, where the energy of the ⁴G₅/₂ excited state is transferred to the ⁶F₉/₂ level, and the energy from the ⁶H₅/₂ ground state is simultaneously promoted to the ⁶F₉/₂ level. Both ions then relax non-radiatively to the ground state. vjs.ac.vnoptica.orgiphy.ac.cn

The dominant interaction mechanism for this energy transfer can vary but is frequently identified as electric multipolar interaction, including dipole-dipole and quadrupole-quadrupole interactions. vjs.ac.vnresearchgate.netresearchgate.netoptica.orgscispace.comfigshare.comripublication.comnih.goviphy.ac.cnresearchgate.net For example, in ZnBiNaPSr oxyfluoride glasses, concentration quenching was attributed to energy transfer via cross-relaxation, with the dominant interaction being dipole-dipole. researchgate.net Similarly, in LiBaPO₄:Sm³⁺ phosphors, concentration quenching was found to occur due to dipole-dipole interaction between Sm³⁺-Sm³⁺ ions. researchgate.net In KSr₄(BO₃)₃:Sm³⁺ phosphors, non-radiative concentration quenching among two nearest Sm³⁺ centers occurred via electric multipolar interactions. optica.org

Table 2: Optimal Sm³⁺ Concentrations and Quenching Mechanisms

Host MaterialOptimal Sm³⁺ ConcentrationQuenching MechanismReference
ZnBiNaPSr glasses0.5 mol% (quenching starts ≥ 0.5 mol%)Cross-relaxation (dipole-dipole) researchgate.netx-mol.net
Alkali Borotellurite glassesAround 0.75 mol% (quenching happens around 0.75 mol%)Cross-relaxation (dipole-dipole) vjs.ac.vn
YInGe₂O₇ phosphor3 mol% (quenching occurs > 3 mol%)Single decay component between Sm³⁺ ions mdpi.com
KSr₄(BO₃)₃ phosphor2 mol% (maximum intensity)Electric multipolar interactions optica.org
Ba₃LaNb₃O₁₂ phosphor10% (quenching exceeds 10%)Electronic dipole-dipole interactions scispace.comfigshare.comnih.gov
Sr₃SiO₅ phosphor1.3 mol% (quenching beyond 1.3 mol%)Electric dipole-dipole interaction, cross-relaxation iphy.ac.cn
Zinc Phosphate Glasses0.3 mol% (optimal)Electric dipole-dipole interaction, cross-relaxation ripublication.com
K₂YF₅ single crystals2.0 at% (quenching higher than 2.0 at%)Cross-relaxation (dipole-quadrupole) researchgate.net

The critical distance (R_C) for energy transfer, which signifies the maximum distance at which energy transfer occurs efficiently, has been determined for some Sm³⁺ systems. For instance, in KSr₄(BO₃)₃:Sm³⁺, the critical distance was found to be 17.6 Å. optica.org In CeO₂:Sm³⁺,Eu³⁺, the critical distance for energy transfer from Sm³⁺ to Eu³⁺ was 13.7 Å. nih.gov

Upconversion and Downconversion Luminescence Phenomena with Samarium(3+)

Samarium(3+) ions are involved in both upconversion and downconversion luminescence phenomena, which are crucial for various optical applications.

Downconversion luminescence refers to the process where a material absorbs high-energy photons (e.g., UV or blue light) and emits lower-energy photons (e.g., visible light). Sm³⁺-doped materials are known for their downconversion properties, producing characteristic orange-red emission under near-UV or blue excitation. aip.orgaip.org For example, Ca₂Al₂O₅:Sm³⁺ phosphors exhibit downconversion luminescence with emission peaks in the orange-red region when excited by 409 nm light. aip.orgaip.org Similarly, Y₃Al₅O₁₂:Bi³⁺/Sm³⁺ phosphors show orange-red downconversion emission under 406 nm excitation. researchgate.net

Upconversion luminescence involves the absorption of two or more lower-energy photons (e.g., infrared or near-infrared) to produce a single higher-energy photon (e.g., visible light). Sm³⁺ ions can exhibit upconversion luminescence, particularly from the near-infrared to the visible spectrum. researchgate.netresearchgate.netscilit.com For instance, antimony-based glasses doped with Sm³⁺ ions have shown infrared-to-red upconversion luminescence when excited at 949 nm. Three upconverted bands centered at 566 nm (green, weak), 602 nm (orange, weak), and 636 nm (red, remarkably strong) were observed, originating from the ⁴G₅/₂→⁶H₅/₂, ⁴G₅/₂→⁶H₇/₂, and ⁴G₅/₂→⁶H₉/₂ transitions, respectively. researchgate.net These upconversion processes are explained by mechanisms such as excited state absorption (ESA), energy transfer (ET), and cross-relaxation (CR), which lead to the population of the metastable ⁴G₅/₂ energy level. researchgate.net K₂YF₅:Sm³⁺ single crystals also demonstrate upconversion luminescence in the visible spectral region when excited by 785 nm laser radiation. researchgate.net

Table 3: Upconversion and Downconversion Luminescence of Sm³⁺

PhenomenonExcitation WavelengthEmission Wavelengths (Transitions)Host MaterialMechanisms InvolvedReference
Downconversion409 nm568, 606 (⁴G₅/₂ → ⁶H₇/₂), 653 nmCa₂Al₂O₅- aip.orgaip.org
Downconversion406 nm550–680 nm (orange-red)Y₃Al₅O₁₂- researchgate.net
Upconversion949 nm566, 602, 636 nm (⁴G₅/₂ → ⁶H₅/₂, ⁶H₇/₂, ⁶H₉/₂)K₂O–B₂O₃–Sb₂O₃ glassESA, ET, CR researchgate.net
Upconversion785 nmVisible spectrumK₂YF₅- researchgate.net

Redox Chemistry for Catalytic Processes

Samarium(3+) plays a pivotal role in various chemical transformations, particularly through its involvement in redox cycles where it interconverts with the Samarium(2+) oxidation state. Samarium diiodide (SmI₂), a well-known single-electron reductant, is central to many of these processes, undergoing oxidation to Samarium(3+) during the course of a reaction. The challenge in developing catalytic applications often lies in efficiently regenerating the active Samarium(2+) species from the oxidized Samarium(3+) product to achieve catalytic turnover acs.orgapexmolecular.comcaltech.edunih.gov.

Mechanisms of Samarium(2+) Regeneration

Historically, the use of Samarium diiodide in catalytic cycles often necessitated stoichiometric amounts of co-reductants, such as magnesium or zinc amalgam, or specific additives to facilitate the regeneration of Sm(II) apexmolecular.com. Recent advancements have focused on more efficient and environmentally benign methods for catalytic turnover:

Photochemical Regeneration: Photodriven methods have emerged as a promising route for regenerating Sm(II) from Sm(III) precursors, including Samarium triiodide (SmI₃) and Sm(III)-alkoxides. For instance, the Hantzsch ester can act as a direct photoreductant, or an Iridium-based photoredox catalyst can be employed to reduce Sm(III) species back to Sm(II). These photochemical approaches avoid the use of Lewis acidic additives or byproducts, which can interfere with selective ligand coordination to samarium acs.orgnih.govnih.gov.

Electrochemical Regeneration: Electrochemical reduction offers another effective strategy for the catalytic turnover of samarium. The electrochemical reduction of Sm(III) (e.g., SmI₃) to Sm(II) has been successfully applied, particularly in the context of nitrogen reduction. This method allows for the regeneration of the active Sm(II) species under controlled potential researchgate.netnih.govacs.org.

Protonolysis Strategy: A mild and selective protonolysis strategy has been developed to address the challenge of cleaving strong Sm(III)–oxygen bonds, which are often formed as stable byproducts and hinder catalytic turnover. This approach enables samarium-catalyzed intermolecular reductive cross-coupling reactions, such as those involving ketones and acrylates, by facilitating the regeneration of Sm(II) researchgate.netnih.gov.

Proton-Coupled Electron Transfer (PCET)

The reactivity of Samarium(2+) reagents is significantly influenced by the presence of proton donors, leading to Proton-Coupled Electron Transfer (PCET) mechanisms. In PCET reactions, the transfer of an electron is coupled with the transfer of a proton. This is particularly relevant in reactions where SmI₂ is combined with protic additives like water or alcohols, enhancing its reductive power and enabling transformations that would otherwise be thermodynamically unfavorable caltech.edunih.govacs.orgnih.govresearchgate.netuib.noacs.orgacs.org. The mechanism can involve either concerted or asynchronous PCET, depending on the substrate and reaction conditions acs.org.

Specific Catalytic Applications in Redox Chemistry

Samarium(3+), through its facile redox interconversion, catalyzes a diverse range of chemical transformations:

Reductions

Reduction of Carbonyl Compounds: Samarium(II) is widely utilized for the reduction of ketones and aldehydes to their corresponding alcohols. This can occur via different mechanisms, including the in-situ generation of samarium isopropyloxide in the presence of metallic samarium and 2-propanol, facilitating a stereoselective Meerwein-Ponndorf-Verley-type hydride-transfer reduction organic-chemistry.orgorganic-chemistry.org. Samarium diiodide in combination with water is also effective for carbonyl reductions, sometimes leading to pinacol (B44631) coupling products acs.orgorganic-chemistry.org.

Table 1: Samarium-Catalyzed Carbonyl Reductions

Substrate TypeSamarium Species/SystemProduct TypeKey Feature(s)Reference
Ketones/AldehydesSm/I₂/2-propanolAlcoholsStereoselective, minimizes pinacol formation organic-chemistry.orgorganic-chemistry.org
Aromatic CarbonylsSm/aqueous HCl/THFPinacolsEnvironmentally benign organic-chemistry.org
Aliphatic AldehydesSm/aqueous HCl/THFAlcoholsUnimolecular reduction organic-chemistry.org
Carbonyls (e.g., heptaldehyde, cyclohexanone, 5-decanolide)SmI₂-waterAlcoholsPCET mechanism (asynchronous or concerted) acs.org

C-C Bond Formations: Samarium diiodide is a powerful reagent for promoting C-C bond formations, often proceeding via radical intermediates. This includes radical cyclization cascades, which can yield complex polycyclic scaffolds with high diastereocontrol, even with low catalytic loadings of SmI₂. The mechanism often involves a single-electron transfer from Sm(II) to the substrate, forming a ketyl radical or enolate radical, followed by intramolecular cyclization and back electron transfer to regenerate Sm(II) apexmolecular.comnih.gov. Samarium enolates, generated from the reduction of α-heteroatom substituted carbonyl compounds, are also key intermediates in aldol-type reactions and other C-C bond forming processes nih.govpsu.edu.

Table 2: Samarium-Catalyzed C-C Bond Formations

Reaction TypeSamarium Species/SystemSubstratesProductsKey Feature(s)Reference
Radical Cyclization CascadesSmI₂ (catalytic)Cyclopropyl substituted ketones, alkynes/alkenesComplex polycyclic products, decorated cyclopentenesRadical-relay approach, low catalyst loading, high diastereocontrol apexmolecular.com
Aldol-type ReactionsSmI₂α-diketonesDiolsIntramolecular, chelation control nih.gov
Intermolecular Ketone-Acrylate CouplingSm(III) (electro)catalysis with Brønsted acids/reductantsKetones, Acrylatesγ-LactonesProtonolysis strategy for turnover caltech.eduresearchgate.netnih.gov

Nitrogen Reduction (N₂R): Samarium compounds act as crucial electron mediators in molybdenum-catalyzed nitrogen reduction to ammonia. In electrocatalytic N₂R systems, the Sm(III)/Sm(II) redox couple facilitates the reduction of nitrogen to ammonia, achieving high Faradaic efficiency and lower overpotentials compared to unmediated systems. The choice of a noncoordinating proton source is critical for efficient electrochemical cycling of SmI₃/SmI₂ caltech.eduresearchgate.netnih.govacs.org.

Oxidations

While Samarium(3+) is predominantly known for its role in reductions (often as Sm(II) being oxidized to Sm(III)), samarium oxide nanoparticles (Sm₂O₃NP) have been explored as heterogeneous redox catalysts. These nanoparticles can facilitate one-pot aldehyde chemistry starting from alcohols, demonstrating an oxidative catalytic role under mild conditions without over-oxidation to carboxylic acids researchgate.netresearchgate.net. Samarium(III)-catalyzed C(sp³)–H bond activation for the synthesis of indolizines from 2-alkylazaarenes and propargylic alcohols also involves transformations with redox characteristics acs.org.

Table 3: Samarium-Catalyzed Oxidation Reactions

Reaction TypeSamarium Species/SystemSubstratesProductsKey Feature(s)Reference
Alcohol OxidationSamarium oxide nanoparticles (Sm₂O₃NP)AlcoholsAldehydesHeterogeneous, one-pot, mild conditions, prevents over-oxidation researchgate.net
C(sp³)–H Bond ActivationSamarium(III) catalysts2-Alkylazaarenes, propargylic alcoholsIndolizinesC-C and C-N coupling, mild and solvent-free conditions acs.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Samarium(3+)104860
Samarium diiodide166847
Samarium triiodide24860
Hantzsch ester10041
Samarium oxide15998
2-Propanol3776
Tetrahydrofuran8028
Hexamethylphosphoramide10986
Ammonia222
Hydrazine9087
Ketone (general)-
Acrylate (general)-
Aldehyde (general)-
Alcohol (general)-
Nitrogen941
Lutidinium17947
Iridium(III) bis(2-(2,4-difluorophenyl)pyridinato-C2,N)(2,2'-bipyridyl) hexafluorophosphate (B91526) (Example of Ir-based photoredox catalyst, specific CID for [Ir(dtbbpy)(ppy)₂]⁺ not directly found for the complex, but its components are)-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)70744
2-Phenylpyridine (ppy)6961

Note: PubChem CIDs for general classes like "Ketone" or "Alcohol" are not applicable as they represent broad categories. For the Iridium complex, CIDs are provided for its common ligands.## Catalytic Applications of Samarium(3+) in Chemical Transformations

Catalytic Applications of Samarium 3+ in Chemical Transformations

Redox Chemistry for Catalytic Processes

Samarium(3+) plays a pivotal role in various chemical transformations, primarily through its involvement in redox cycles where it interconverts with the Samarium(2+) oxidation state. Samarium diiodide (SmI₂), a well-known single-electron reductant, is central to many of these processes, undergoing oxidation to Samarium(3+) during the course of a reaction. The challenge in developing catalytic applications often lies in efficiently regenerating the active Samarium(2+) species from the oxidized Samarium(3+) product to achieve catalytic turnover acs.orgapexmolecular.comcaltech.edunih.gov.

Mechanisms of Samarium(2+) Regeneration

Historically, the use of Samarium diiodide in catalytic cycles often necessitated stoichiometric amounts of co-reductants, such as magnesium or zinc amalgam, or specific additives to facilitate the regeneration of Sm(II) apexmolecular.com. Recent advancements have focused on more efficient and environmentally benign methods for catalytic turnover:

Photochemical Regeneration: Photodriven methods have emerged as a promising route for regenerating Sm(II) from Sm(III) precursors, including Samarium triiodide (SmI₃) and Sm(III)-alkoxides. For instance, the Hantzsch ester can act as a direct photoreductant, or an Iridium-based photoredox catalyst can be employed to reduce Sm(III) species back to Sm(II). These photochemical approaches avoid the use of Lewis acidic additives or byproducts, which can interfere with selective ligand coordination to samarium acs.orgnih.govnih.gov.

Electrochemical Regeneration: Electrochemical reduction offers another effective strategy for the catalytic turnover of samarium. The electrochemical reduction of Sm(III) (e.g., SmI₃) to Sm(II) has been successfully applied, particularly in the context of nitrogen reduction. This method allows for the regeneration of the active Sm(II) species under controlled potential researchgate.netnih.govacs.org.

Protonolysis Strategy: A mild and selective protonolysis strategy has been developed to address the challenge of cleaving strong Sm(III)–oxygen bonds, which are often formed as stable byproducts and hinder catalytic turnover. This approach enables samarium-catalyzed intermolecular reductive cross-coupling reactions, such as those involving ketones and acrylates, by facilitating the regeneration of Sm(II) researchgate.netnih.gov.

Proton-Coupled Electron Transfer (PCET)

The reactivity of Samarium(2+) reagents is significantly influenced by the presence of proton donors, leading to Proton-Coupled Electron Transfer (PCET) mechanisms. In PCET reactions, the transfer of an electron is coupled with the transfer of a proton. This is particularly relevant in reactions where SmI₂ is combined with protic additives like water or alcohols, enhancing its reductive power and enabling transformations that would otherwise be thermodynamically unfavorable caltech.edunih.govacs.orgnih.govresearchgate.netuib.noacs.orgacs.org. The mechanism can involve either concerted or asynchronous PCET, depending on the substrate and reaction conditions acs.org.

Specific Catalytic Applications in Redox Chemistry

Samarium(3+), through its facile redox interconversion, catalyzes a diverse range of chemical transformations:

Reductions

Reduction of Carbonyl Compounds: Samarium(II) is widely utilized for the reduction of ketones and aldehydes to their corresponding alcohols. This can occur via different mechanisms, including the in-situ generation of samarium isopropyloxide in the presence of metallic samarium and 2-propanol, facilitating a stereoselective Meerwein-Ponndorf-Verley-type hydride-transfer reduction organic-chemistry.orgorganic-chemistry.org. Samarium diiodide in combination with water is also effective for carbonyl reductions, sometimes leading to pinacol (B44631) coupling products acs.orgorganic-chemistry.org.

Table 1: Samarium-Catalyzed Carbonyl Reductions

Substrate TypeSamarium Species/SystemProduct TypeKey Feature(s)Reference
Ketones/AldehydesSm/I₂/2-propanolAlcoholsStereoselective, minimizes pinacol formation organic-chemistry.orgorganic-chemistry.org
Aromatic CarbonylsSm/aqueous HCl/THFPinacolsEnvironmentally benign organic-chemistry.org
Aliphatic AldehydesSm/aqueous HCl/THFAlcoholsUnimolecular reduction organic-chemistry.org
Carbonyls (e.g., heptaldehyde, cyclohexanone, 5-decanolide)SmI₂-waterAlcoholsPCET mechanism (asynchronous or concerted) acs.org

C-C Bond Formations: Samarium diiodide is a powerful reagent for promoting C-C bond formations, often proceeding via radical intermediates. This includes radical cyclization cascades, which can yield complex polycyclic scaffolds with high diastereocontrol, even with low catalytic loadings of SmI₂. The mechanism often involves a single-electron transfer from Sm(II) to the substrate, forming a ketyl radical or enolate radical, followed by intramolecular cyclization and back electron transfer to regenerate Sm(II) apexmolecular.comnih.gov. Samarium enolates, generated from the reduction of α-heteroatom substituted carbonyl compounds, are also key intermediates in aldol-type reactions and other C-C bond forming processes nih.govpsu.edu.

Table 2: Samarium-Catalyzed C-C Bond Formations

Reaction TypeSamarium Species/SystemSubstratesProductsKey Feature(s)Reference
Radical Cyclization CascadesSmI₂ (catalytic)Cyclopropyl substituted ketones, alkynes/alkenesComplex polycyclic products, decorated cyclopentenesRadical-relay approach, low catalyst loading, high diastereocontrol apexmolecular.com
Aldol-type ReactionsSmI₂α-diketonesDiolsIntramolecular, chelation control nih.gov
Intermolecular Ketone-Acrylate CouplingSm(III) (electro)catalysis with Brønsted acids/reductantsKetones, Acrylatesγ-LactonesProtonolysis strategy for turnover caltech.eduresearchgate.netnih.gov

Nitrogen Reduction (N₂R): Samarium compounds act as crucial electron mediators in molybdenum-catalyzed nitrogen reduction to ammonia. In electrocatalytic N₂R systems, the Sm(III)/Sm(II) redox couple facilitates the reduction of nitrogen to ammonia, achieving high Faradaic efficiency and lower overpotentials compared to unmediated systems. The choice of a noncoordinating proton source is critical for efficient electrochemical cycling of SmI₃/SmI₂ caltech.eduresearchgate.netnih.govacs.org.

Oxidations

While Samarium(3+) is predominantly known for its role in reductions (often as Sm(II) being oxidized to Sm(III)), samarium oxide nanoparticles (Sm₂O₃NP) have been explored as heterogeneous redox catalysts. These nanoparticles can facilitate one-pot aldehyde chemistry starting from alcohols, demonstrating an oxidative catalytic role under mild conditions without over-oxidation to carboxylic acids researchgate.netresearchgate.net. Samarium(III)-catalyzed C(sp³)–H bond activation for the synthesis of indolizines from 2-alkylazaarenes and propargylic alcohols also involves transformations with redox characteristics acs.org.

Table 3: Samarium-Catalyzed Oxidation Reactions

Reaction TypeSamarium Species/SystemSubstratesProductsKey Feature(s)Reference
Alcohol OxidationSamarium oxide nanoparticles (Sm₂O₃NP)AlcoholsAldehydesHeterogeneous, one-pot, mild conditions, prevents over-oxidation researchgate.net
C(sp³)–H Bond ActivationSamarium(III) catalysts2-Alkylazaarenes, propargylic alcoholsIndolizinesC-C and C-N coupling, mild and solvent-free conditions acs.org

Magnetic Properties and Applications of Samarium 3+ Materials

Origin of Magnetism in Samarium(3+) Complexes

The magnetic properties of samarium(3+) (Sm³⁺) complexes originate from the unpaired electrons in the partially filled 4f orbital. The electronic configuration of the Sm³⁺ ion is [Xe]4f⁵. unizin.org According to Hund's rules, this configuration results in a ground state with a total spin angular momentum (S) of 5/2 and a total orbital angular momentum (L) of 5. For lanthanides, the spin and orbital angular momenta are coupled, a phenomenon known as spin-orbit coupling, which is significantly stronger than in d-block transition metals. sonar.ch This coupling results in a total angular momentum (J), which for Sm³⁺ in its ground state is |L - S| = |5 - 5/2| = 5/2.

The 4f electrons in lanthanide ions are well-shielded from the surrounding ligands by the outer 5s and 5p electrons. apacwomen.ac.in This shielding means that the ligand field has a much weaker effect on the 4f orbitals compared to the d orbitals of transition metals. wiley-vch.de Consequently, the orbital contribution to the magnetic moment is not quenched. The magnetic moment of Sm³⁺ complexes, therefore, arises from both the spin and the orbital motion of the electrons. apacwomen.ac.in

The presence of low-lying excited J-multiplets (J = 7/2 and J = 9/2) close in energy to the ground J = 5/2 multiplet is a unique feature of the Sm³⁺ ion. ias.ac.inesrf.fr The thermal population of these excited states and their mixing into the ground state by the ligand field and external magnetic fields significantly influence the magnetic susceptibility. wiley-vch.deias.ac.in This leads to a complex temperature dependence of the magnetic moment, which deviates from the simple Curie Law behavior observed for many other paramagnetic ions. wiley-vch.de At room temperature, the magnetic moment is influenced by this mixing, and as the temperature is lowered, the population of the higher energy levels decreases, leading to a change in the observed magnetic moment. wiley-vch.de

The interaction of the Sm³⁺ ion with the crystal field created by the coordinating ligands lifts the (2J+1)-fold degeneracy of the ground state. wiley-vch.de This splitting of the energy levels further affects the magnetic properties, particularly at low temperatures, where the thermal energy becomes comparable to the energy of this splitting. wiley-vch.de

Single-Molecule Magnet (SMM) Research Involving Samarium(3+)

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit slow relaxation of magnetization, a property that makes them potential candidates for high-density data storage and quantum computing. Lanthanide ions are excellent building blocks for SMMs due to their large intrinsic magnetic anisotropy, which arises from the strong spin-orbit coupling of the 4f electrons. nih.gov

While the field of lanthanide-based SMMs has been largely dominated by research on dysprosium(III) (Dy³⁺), an oblate ion, there is growing interest in exploring prolate ions such as samarium(III) (Sm³⁺). nih.govacs.org The shape of the 4f electron density distribution dictates the preferred coordination environment to maximize magnetic anisotropy. Prolate ions like Sm³⁺ theoretically favor an equatorial ligand field to achieve a large energy barrier for magnetization reversal (Ueff). acs.org

Research into Sm³⁺-based SMMs has focused on designing specific ligand environments to enhance their magnetic properties. The challenge lies in creating a strong equatorial crystal field that stabilizes the desired mJ ground state. Studies have shown that the combination of ligand symmetry and charge distribution plays a crucial role in influencing the slow relaxation of magnetization in complexes with prolate ions. nih.gov For instance, careful selection of ligands can create a favorable coordination geometry that enhances the magnetic anisotropy of the Sm³⁺ ion.

The introduction of radical ligands into multinuclear lanthanide complexes has been explored as a strategy to promote strong exchange coupling between spin centers, which can lead to higher hysteresis temperatures. acs.org While much of this work has focused on other lanthanides, the principles can be extended to Sm³⁺ systems. The table below summarizes some findings from research on Sm(III) complexes, highlighting their magnetic properties.

ComplexKey Structural FeatureMagnetic Property HighlightReference
[Sm(N††)2(EPh)] (E = S, Se, Te)Mononuclear complex with bulky bis(triisopropylsilyl)amide ligandsRoom temperature solution magnetic moments are consistent with other Sm(III) species and higher than the free-ion value, indicating significant temperature-independent paramagnetism. acs.org
[{Sm(N††)2}2(μ-η22-E2)] (E = S, Se)Dinuclear complex with a dichalcogenide bridgeMagnetic moments are higher than expected for two isolated Sm(III) centers, suggesting potential magnetic interactions between the ions. acs.org

Magnetic Refrigeration Principles with Samarium(3+) Compounds

Magnetic refrigeration is a cooling technology based on the magnetocaloric effect (MCE), a phenomenon where certain materials exhibit a change in temperature upon the application or removal of a magnetic field. wikipedia.org This technology is considered a promising alternative to conventional gas-compression refrigeration, particularly for achieving extremely low temperatures. nasa.govnasa.gov

The principle of magnetic refrigeration involves a cycle of magnetization and demagnetization of a magnetocaloric material. When a magnetic field is applied to the material, the magnetic moments of the atoms align, causing a decrease in the material's magnetic entropy and an increase in its temperature. This excess heat is then transferred to a heat sink. Subsequently, the material is thermally isolated, and the magnetic field is removed. This process of adiabatic demagnetization causes the magnetic moments to randomize, leading to an increase in magnetic entropy and a decrease in the material's temperature, thus producing a cooling effect. nasa.gov

Lanthanide elements, including samarium, are often used in magnetic refrigerant materials due to their favorable magnetic properties. google.com The large number of unpaired 4f electrons and the significant spin-orbit coupling in lanthanide ions contribute to a strong magnetocaloric effect. Sintered bodies containing rare earth elements such as samarium, in combination with elements like aluminum, nickel, or cobalt, have been developed as magnetic refrigerants. google.com

While gadolinium (Gd³⁺) and its alloys are the most studied materials for magnetic refrigeration near room temperature, other lanthanides are suitable for different temperature ranges. The choice of a specific lanthanide, such as Sm³⁺, depends on the target temperature range and the specific magnetic ordering and entropy changes in its compounds. The efficiency of a magnetic refrigerant is characterized by the isothermal magnetic entropy change (ΔSM) and the adiabatic temperature change (ΔTad) upon magnetization/demagnetization.

Superparamagnetic Behavior in Samarium(3+) Doped Nanoparticles

Superparamagnetism is a form of magnetism that appears in ferromagnetic or ferrimagnetic nanoparticles. When the size of these nanoparticles is small enough, typically below a certain critical diameter, their magnetization can randomly flip direction under the influence of temperature. In the absence of an external magnetic field, their average magnetization appears to be zero, similar to a paramagnetic material. However, they exhibit a much larger magnetic susceptibility than paramagnets.

Doping host materials with samarium(3+) ions has been shown to be an effective method for tuning the magnetic properties of nanoparticles and inducing or modifying superparamagnetic behavior. The introduction of Sm³⁺ ions into the crystal lattice of materials like iron oxides (Fe₃O₄) or zinc oxide (ZnO) can alter the magnetic interactions between the host metal ions. researchgate.netsemanticscholar.org

Several studies have investigated the effect of Sm³⁺ doping on the magnetic properties of nanoparticles. For instance, in Sm³⁺-doped ZnO nanoparticles, the doping was found to influence the saturation magnetization, coercivity, and retentivity, with some compositions tending towards superparamagnetism at room temperature. semanticscholar.org Similarly, doping cobalt ferrite (B1171679) with Sm³⁺ has been shown to modify the A-B exchange interactions, leading to changes in saturation magnetization.

The table below presents data from studies on Sm³⁺-doped nanoparticles, illustrating the impact of doping on their magnetic properties.

Host MaterialDopantKey FindingReference
Fe₃O₄Sm³⁺Functionalized Sm-doped Fe₃O₄ nanoparticles exhibit superparamagnetic properties and are effective for hyperthermia applications. researchgate.net
ZnOSm³⁺Samples with specific Sm³⁺ concentrations (x=0.02 and 0.06 ≤ x ≤ 0.10 in Zn₁₋ₓSmₓO) tend to be superparamagnetic at room temperature. semanticscholar.org
BiFeO₃Sm³⁺Sm-doping improved the ferromagnetism of BiFeO₃ nanoparticles, with double ferromagnetic hysteresis loops observed around the morphotropic phase boundary. aip.org
Mn-Zn ferriteSm³⁺Sm-doped Mn-Zn ferrite nanocrystals exhibit superparamagnetic nature. researchgate.net

Samarium 3+ in Advanced Functional Materials

Luminescent Materials for Optoelectronic Devices

Samarium(3+) ions are characterized by their unique luminescence, which arises from transitions within their 4f electron configuration, notably from the ⁴G₅/₂ excited state to various lower energy levels such as ⁶H₅/₂, ⁶H₇/₂, ⁶H₉/₂, and ⁶H₁₁/₂. These transitions typically result in characteristic orange-red emission researchgate.netjetir.org. This spectral signature positions Sm³⁺ as a promising dopant for luminescent materials utilized in optoelectronic devices.

Research has explored various Sm³⁺-doped materials for their optoelectronic potential. For instance, Ca₂KZn₂(VO₄)₃:Sm³⁺ phosphors, when excited at 331 nm, exhibit intense emission bands at approximately 567 nm, 601 nm, and 648 nm researchgate.net. These emission characteristics suggest their suitability as candidates for applications in white light-emitting diodes (WLEDs) and display technologies researchgate.net. Another notable material is Sr₂CaMoO₆:Sm³⁺, which demonstrates dual-mode excitation properties. This phosphor can generate warm white light when pumped by excitation energies of 380 nm or 411 nm acs.org. The broad visible spectrum emission in Sr₂CaMoO₆:Sm³⁺ is a result of both the high and low energy level transitions of the Sm³⁺ ions and the intrinsic luminescence from the MoO₆ group within the host lattice acs.org. The inherent properties of Sm³⁺, such as a substantial energy gap (7000 cm⁻¹) between its ⁴G₅/₂ and ⁶F₁₁/₂ levels, contribute to reduced non-radiative decay and enhanced quantum efficiency, making it an efficient luminescent center jetir.org.

Table 1: Luminescent Materials for Optoelectronic Devices

Host MaterialExcitation Wavelength (nm)Emission Peaks (nm)Application
Ca₂KZn₂(VO₄)₃:Sm³⁺331567, 601, 648WLEDs, Displays
Sr₂CaMoO₆:Sm³⁺380, 411567, 603, 650WLEDs

Phosphors for Display Technologies

Samarium(3+)-doped phosphors are highly regarded for their potential in display technologies due to their distinct and sharp orange-red luminescence, which is critical for achieving a wide color gamut jetir.orgjkps.or.kr. The specific electronic transitions of Sm³⁺, namely ⁴G₅/₂ → ⁶H₅/₂, ⁴G₅/₂ → ⁶H₇/₂, and ⁴G₅/₂ → ⁶H₉/₂, are primarily responsible for the characteristic yellow-orange-red light emission observed in these materials jetir.orgjkps.or.kr.

In the context of visual displays, NaGd(WO₄)₂:Sm³⁺ powder phosphors have been investigated, showing emission peaks at 565 nm, 605 nm, and 647 nm jkps.or.kr. The luminescence brightness of these phosphors can be significantly enhanced by optimizing the concentration of Sm³⁺ ions within the host matrix jkps.or.kr. Another promising material, Na₂YMg₂V₃O₁₂:Sm³⁺, synthesized through a solid-state reaction, exhibits multi-color emission when excited by 365 nm near-ultraviolet light nih.gov. This includes sharp emission peaks at 570 nm (yellow), 618 nm (orange), 657 nm (red), and 714 nm (deep red), attributed to the Sm³⁺ ions nih.gov. The combination of these sharp emissions with the broader green emission from the (VO₄)³⁻ groups makes Na₂YMg₂V₃O₁₂:Sm³⁺ suitable for various solid-state illumination applications, including advanced display systems nih.gov. Furthermore, KMgBO₃:Sm³⁺ phosphors are actively being explored for their ability to produce orange-red light, which is a vital component for next-generation display devices jetir.org.

Table 2: Phosphors for Display Technologies

Host MaterialExcitation Wavelength (nm)Emission Peaks (nm)Application
NaGd(WO₄)₂:Sm³⁺Not specified565, 605, 647Visual Displays
Na₂YMg₂V₃O₁₂:Sm³⁺365570, 618, 657, 714Multi-color Illumination, Displays
KMgBO₃:Sm³⁺Not specifiedOrange-redDisplay Devices

Scintillators for Radiation Detection

Rare-earth elements, including samarium, are generally known for their applications in scintillators, which convert high-energy radiation into detectable light. However, specific detailed research findings focusing on Samarium(3+) as a primary scintillator for radiation detection were not extensively detailed in the provided search results. While materials like Lead Zirconium Oxide (PbZrO₃) are mentioned in the context of research and laboratory applications, their direct use as Sm³⁺-doped scintillators was not elaborated americanelements.com.

Materials for Solid-State Lighting

Samarium(3+)-doped phosphors are highly pertinent to the advancement of solid-state lighting, particularly in the development of phosphor-converted white light-emitting diodes (pc-WLEDs) researchgate.netjetir.org. The characteristic orange-red emission of Sm³⁺, stemming from transitions such as ⁴G₅/₂ to ⁶H₅/₂, ⁶H₇/₂, and ⁶H₉/₂, is instrumental in achieving desired warm white light and enhancing the color rendering index (CRI) of WLEDs researchgate.netjetir.orgacs.orgnih.gov.

For instance, Ca₂KZn₂(VO₄)₃:Sm³⁺ phosphors are considered promising candidates for WLEDs due to their strong orange-red emission bands researchgate.net. Similarly, Sr₂CaMoO₆:Sm³⁺ phosphors, with their dual-mode excitation capabilities, can effectively produce warm white light, making them suitable for integration with near-UV or blue LED chips acs.org. A notable example is the Na₂YMg₂V₃O₁₂:Sm³⁺ phosphor, which, when combined with a commercial blue phosphor (e.g., BaMgAl₁₀O₁₇:Eu²⁺) and a near-UV LED chip, has been demonstrated to produce bright neutral white light nih.gov. This combination yields favorable CIE coordinates (0.314, 0.373), a high CRI of 84.9, and a correlated color temperature (CCT) of 6377 K, underscoring its potential as a multi-color component for advanced solid-state illumination systems nih.gov. Furthermore, KMgBO₃:Sm³⁺ phosphors are under investigation for their utility in providing orange-red emission for WLED applications jetir.org. The inherent large energy gap in Sm³⁺ levels minimizes non-radiative decay, thereby contributing to their high efficiency in WLEDs jetir.org.

Table 3: Materials for Solid-State Lighting

Host MaterialExcitation Wavelength (nm)Emission Color/CharacteristicsCRICCT (K)
Ca₂KZn₂(VO₄)₃:Sm³⁺331Orange-red emission--
Sr₂CaMoO₆:Sm³⁺380, 411Warm white light--
Na₂YMg₂V₃O₁₂:Sm³⁺365Neutral white light (with blue phosphor)84.96377
KMgBO₃:Sm³⁺Not specifiedOrange-red emission--

Luminescent Probes and Tracers for Analytical Research

Samarium(3+) complexes are valuable in analytical research, particularly as luminescent molecular sensors. Their application extends to monitoring photopolymerization processes and precisely controlling the thickness of polymer coatings americanelements.com. The distinctive luminescence characteristics of Sm³⁺, including its sharp emission lines and relatively long decay times, render it highly suitable for use as a luminescent probe or tracer in various analytical methodologies jetir.orgjkps.or.kr. The high fluorescence efficiency of Sm³⁺, a consequence of its intricate multiple energy-level structure, establishes it as a potent emitting center for such advanced analytical applications jkps.or.kr.

Table 4: Luminescent Probes and Tracers for Analytical Research

Application TypeSpecific UseMechanism/Property
Luminescent Molecular SensorsMonitoring photopolymerization processes, controlling polymer coating thicknessLuminescence properties of Sm³⁺ complexes

Electrochemical Sensors (focus on sensing mechanism and material)

Specific detailed research findings on the direct application of Samarium(3+) in electrochemical sensors, with a focus on their sensing mechanisms and the specific materials involved, were not extensively found in the provided search results.

Environmental and Bioinorganic Aspects of Samarium 3+

Speciation and Transport in Environmental Systems

The behavior of Samarium(3+) in environmental systems, particularly its speciation and transport, is significantly influenced by its interactions with various natural ligands. Speciation refers to the different chemical forms in which an element exists, which dictates its mobility, bioavailability, and potential impact.

Samarium(3+) demonstrates a notable affinity for natural organic matter (NOM), including humic and fulvic acids. Studies employing techniques like fluorescence quenching and Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) have shown that humic acids exhibit a higher complexation capacity for Sm³⁺ compared to other metal ions like Cu²⁺. peeref.com This complexation capacity is attributed to the structural properties of humic acids. peeref.com The logarithms of the complexation constant for Sm³⁺ with Suwannee River NOM, humic acid (SRHA), and fulvic acid (SRFA) were found to be 5.4, 5.2, and 4.7, respectively. peeref.com

The speciation of Sm³⁺ can also be influenced by environmental factors such as salinity. For instance, modeling has indicated a shift from humic-associated complexes in freshwater environments to carbonate complexes in seawater as salinity increases. peeref.com This highlights the dynamic nature of Sm³⁺ speciation in aquatic systems.

The interaction between rare earth elements (REEs), including Sm³⁺, and their environmental surroundings is also linked to charge transfer energies. Research has explored the relationship between the charge transfer energies of Sm³⁺ and crystal environmental factors, suggesting an exponential relationship that varies with the specific rare earth ion, indicating the unique interaction of each ion with its environment. capes.gov.br

While some samarium compounds like samarium(III) acetate (B1210297) are not considered hazardous substances or mixtures at certain levels and may not require special environmental precautions cdhfinechemical.com, others like samarium(III) nitrate (B79036) hexahydrate emphasize the need to prevent spillage from entering drains and note that any release to the environment may be subject to reporting requirements. prochemonline.com Samarium-144 oxide also stresses avoiding release to the environment. isotope.com Samarium perchlorate, due to its water solubility, is likely to be mobile in the environment. fishersci.com

Table 1: Logarithms of Complexation Constants for Sm³⁺ with Natural Organic Matter

NOM TypeLog K (Complexation Constant) peeref.com
SRNOM5.4
SRHA5.2
SRFA4.7

Interaction with Biomolecules for Fundamental Understanding

Samarium(3+) ions interact with various biomolecules, providing fundamental insights into metal-biomolecule recognition and binding mechanisms. These interactions are crucial for understanding the biological behavior of lanthanides.

Interaction with DNA

Samarium(3+) ions can interact strongly with DNA, influencing its structure and properties. sci-hub.se DNA, being negatively charged, readily interacts with metal ions. electrochemsci.org Sm³⁺ can bind to both the phosphate (B84403) backbone and the nucleobases of DNA. sci-hub.se The phosphate groups typically engage in electrostatic interactions with Sm³⁺, while the nitrogen-containing ligands within the bases can also participate in binding. sci-hub.se

Studies on the interaction of Sm³⁺ with short single-strand DNA (ssDNA) sequences have revealed pH-dependent binding modes. electrochemsci.orgresearchgate.net

At pH 2.7: Sm³⁺ primarily binds to ssDNA through electrostatic attraction. In this acidic environment, the bases of ssDNA are fully protonated, leading to electrostatic interactions predominantly with the phosphate groups. A binding number (n) of 2 Sm³⁺ ions per ssDNA molecule was observed, with a binding constant (k') of 1.75 × 10⁻³ M⁻¹. electrochemsci.orgresearchgate.net

At pH 5.5: Sm³⁺ can bind to ssDNA through a combination of electrostatic and covalent bonds. At this pH, in addition to the phosphate groups, the bases of ssDNA can also interact with Sm³⁺. The binding number increases to 4 Sm³⁺ ions per ssDNA molecule. electrochemsci.orgresearchgate.net

The interaction of Sm³⁺ with DNA can also be observed through changes in UV-Vis spectra, where the addition of Sm³⁺ to ssDNA solutions can lead to a stronger absorbance and a small redshift. electrochemsci.org

Table 2: Sm³⁺-ssDNA Binding Characteristics electrochemsci.orgresearchgate.net

pHPrimary Binding ModeBinding Number (n) (Sm³⁺ per ssDNA)Binding Constant (k') (M⁻¹)
2.7Electrostatic attraction21.75 × 10⁻³
5.5Electrostatic & Covalent4Not specified for this pH

Samarium(3+) has also been used in structural studies of DNA-interacting proteins. For example, in the context of human EXO5 (a nuclease), Sm³⁺ was used to capture a metal-bound substrate complex, even though Sm³⁺ ions themselves did not show nuclease activity in the tested conditions. escholarship.org

Interaction with Proteins

Lanthanide ions, including Sm³⁺, are known to interact with proteins, often substituting for calcium ions due to their similar ionic radii and charge. researchgate.net These interactions can lead to changes in protein conformation and function.

One example is the serum protein fetuin, which has been shown to bind to various trivalent lanthanides, including Sm³⁺. escholarship.org Mass spectrometry and fluorescence spectroscopy studies indicate that fetuin possesses four available metal binding sites for these f-elements. escholarship.org The binding of Sm³⁺ to fetuin can sensitize the luminescence of Sm³⁺, with emission peaks observed at 595, 645, and 703 nm. escholarship.org This sensitization occurs because the triplet excited state of fetuin is higher in energy than the lowest emitting state of Sm³⁺, allowing for energy transfer. escholarship.org

Table 3: Fetuin-Samarium(III) Binding Stoichiometry escholarship.org

ComplexMolecular Weight (Da)Δ Mass (Da)Metal:Protein Ratio
Fetuin-Sm49611 ± 3891669 ± 224.2 ± 0.1

Another protein, lanmodulin (LanM), a natural lanthanide-binding protein produced by methylotrophic bacteria, has shown a higher affinity for heavy actinides (like Am³⁺ and Cm³⁺) compared to lanthanides with similar ionic radii, such as Nd³⁺ and Sm³⁺. researchgate.netacs.org This suggests a potential for protein-driven mobilization of these elements in the environment and highlights the selectivity of certain biomolecules.

Sm³⁺ can also interact with enzymes. For instance, studies on methanol (B129727) dehydrogenase (MDH) proteins indicate that heavier lanthanides, including Sm³⁺, bind more strongly than La³⁺. Gd³⁺, however, showed the highest affinity among the tested Ln³⁺ ions (La³⁺, Sm³⁺, Gd³⁺, Dy³⁺, and Lu³⁺). acs.org

Furthermore, metal-phenolic networks (MPNs), which involve metal ions and phenolic ligands, can incorporate lanthanide ions like Sm³⁺. These networks interact with various functional components, including proteins, through diverse interactions such as hydrogen bonding and π-interactions. rsc.org

Role in Biosensing Mechanism Research (fundamental, non-clinical)

Samarium(3+) ions play a significant role in fundamental biosensing mechanism research, primarily due to their characteristic luminescence properties. Their ability to interact with biomolecules and influence fluorescence signals makes them valuable components in the development of non-clinical biosensors.

One common mechanism involves the luminescence quenching or enhancement of a reporter system upon interaction with Sm³⁺ and the target biomolecule. For example, a "turn-on" fluorescent biosensor for DNA detection has been designed using Sm³⁺-modulated glutathione (B108866) (GSH)-capped Cadmium Telluride (CdTe) quantum dots (QDs). researchgate.net In this system, the fluorescence of GSH-capped CdTe QDs is initially quenched by Sm³⁺ due to its binding to GSH and electron transfer. researchgate.net The high affinity of herring sperm DNA (hsDNA) for Sm³⁺ then causes Sm³⁺ to dissociate from the QDs and form a more stable complex with hsDNA, thereby enhancing the QD fluorescence, leading to a "turn-on" signal. researchgate.net

Table 4: Performance of Sm³⁺-modulated CdTe QDs Biosensor for hsDNA researchgate.net

ParameterValue
Linear Detection Range0.012 to 14.0 µg mL⁻¹
Correlation Coefficient0.9977
Detection Limit (3σ/S)3.61 ng mL⁻¹

Samarium(3+) has also been utilized in the development of upconversion nanomaterials (UCNMs) for biosensing. bwise.kr UCNMs containing various lanthanide ions, including Sm³⁺, are attractive platforms due to their unique optical properties such as large anti-Stokes shifts, sharp emissions, and long lifetimes. bwise.kr These properties allow for near-infrared (NIR) light excitation, which minimizes autofluorescence in biological samples and tissue damage, leading to a high signal-to-noise ratio. bwise.kr The mechanism often involves energy transfer processes where Sm³⁺ acts as an activator ion, emitting upconversion luminescence. bwise.kr

The luminescence properties of Sm³⁺ can also be exploited in bioactive glass materials for sensing applications. For instance, Sm³⁺ ion emission has been successfully used as an active sensor element to monitor the degradation process of bioactive glass fibers in in vitro measurements. mdpi.com The concentration of Sm³⁺ ions affects luminescence intensity, with stronger luminescence observed at lower concentrations due to self-quenching mechanisms at higher concentrations. mdpi.com

Furthermore, Sm³⁺-doped materials like β-CaSiO₃ nanoparticles have been explored for biosensor applications, exhibiting strong red emission and potential for electrochemical dopamine (B1211576) detection. researchgate.net Similarly, Sm³⁺-doped hydroxyapatite (B223615) (SmHAp) nanoparticles have shown enhanced luminescence and potential for live cell bioimaging. nih.gov The luminescence of Sm³⁺ in phosphors, such as CaSrSiO₄, can be enhanced by energy transfer from other ions like Ce³⁺, demonstrating its utility in tunable luminescent materials for sensing. rsc.org The local environment of Sm³⁺ in doped materials, such as SrZrO₃, significantly influences its luminescence properties and energy transfer mechanisms, which is critical for optimizing biosensor performance. rsc.org

Future Directions and Emerging Research Avenues for Samarium 3+

Integration into Nanoscale Materials and Devices

The incorporation of samarium(3+) ions into nanoscale materials is a rapidly advancing field with significant promise for technological innovation. By confining Sm(III) within nanostructures, researchers can manipulate its photophysical properties and create materials with enhanced performance for a range of applications, from bio-imaging to quantum computing.

One of the most promising areas of research is the use of Sm(III)-doped nanoparticles for biomedical imaging. For instance, samarium-doped hydroxyapatite (B223615) (Sm/HAp) nanoparticles have been synthesized using hydrothermal methods. acs.orgnih.gov These nanoparticles exhibit the characteristic orange-red emission of Sm(III) and have been investigated for their potential in bioimaging and as agents for nerve regeneration. acs.orgnih.gov Similarly, samarium-doped titanium dioxide (TiO2) nanoparticles, synthesized via solvothermal methods, have shown potential as targeted imaging agents. mums.ac.ir The unique luminescence of Sm(III) within these nanoparticles allows for sensitive detection and imaging in biological systems.

Beyond bio-imaging, Sm(III) is being explored for its role in advanced electronic and magnetic devices. The distinct magnetic properties of Sm(III) make it a candidate for the development of single-molecule magnets (SMMs). taylorandfrancis.commdpi.com SMMs are individual molecules that can function as tiny magnets and are considered potential building blocks for high-density information storage and quantum computing. taylorandfrancis.comtennessee.eduresearchgate.net The integration of Sm(III) into these molecular structures could lead to the development of novel qubits, the fundamental units of quantum information. mdpi.comtennessee.edu

The synthesis of these nanoscale materials often employs methods such as hydrothermal and solvothermal techniques, which allow for precise control over the size, shape, and crystallinity of the resulting nanoparticles. sigmaaldrich.comornl.gov For example, hexagonal phase Sm(OH)3 nanoroll sticks have been synthesized via a hydrothermal method, which can then be converted to cubic phase Sm2O3 nanoroll sticks through annealing. researchgate.net These controlled synthetic approaches are crucial for tailoring the properties of Sm(III)-containing nanomaterials for specific device applications.

Table 1: Samarium(3+) in Nanoscale Materials and Devices

Application Area Nanomaterial Example Synthesis Method Key Properties & Potential Use
Biomedical Imaging Samarium-doped Hydroxyapatite (Sm/HAp) Hydrothermal Orange-red luminescence for in-vitro and in-vivo imaging, potential for nerve regeneration. acs.orgnih.gov
Targeted Imaging Samarium-doped Titanium Dioxide (TiO2) Solvothermal Enhanced imaging capabilities for distinguishing pathologies. mums.ac.ir
Quantum Computing Samarium(III)-based complexes Solution Chemistry Potential as single-molecule magnets (SMMs) and qubits for quantum information processing. taylorandfrancis.commdpi.com

| Electronics | Samarium(III) Oxide (Sm2O3) Nanoparticles | Hydrothermal | High-k dielectric material for use in microcircuit elements and memory devices. |

Development of Multi-Functional Samarium(3+) Systems

A significant trend in materials science is the design of multi-functional materials that can perform several tasks simultaneously. Samarium(3+) is at the forefront of this research, with scientists developing systems that combine its unique optical, magnetic, and biological properties.

One approach involves creating Sm(III) complexes that exhibit both luminescence and magnetic properties. nih.govacs.orgmdpi.com For example, coordination complexes of Sm(III) with organic ligands can be designed to display both the characteristic f-f emission of the samarium ion and paramagnetic behavior. nih.govacs.org These materials could find applications in dual-mode imaging or as sensors that respond to both optical and magnetic stimuli.

In the realm of nanomedicine, there is a growing interest in developing theranostic agents—materials that can both diagnose and treat diseases. While not always specific to samarium, the principles of designing multifunctional nanoparticles for dual imaging and therapy are directly applicable. nih.govrsc.orgresearchgate.net For instance, a nanoparticle could be engineered to incorporate Sm(III) for fluorescent imaging, a magnetic component for magnetic resonance imaging (MRI) and magnetic hyperthermia therapy, and a targeting moiety to direct the nanoparticle to cancer cells. researchgate.netmdpi.com The development of such "all-in-one" nanosystems based on Sm(III) could revolutionize personalized medicine.

The synthesis of these multi-functional systems often involves the integration of different components in a core-shell or composite structure. For example, a magnetic nanoparticle core could be coated with a shell containing Sm(III) complexes, or Sm(III) ions could be doped into a host lattice that also contains other functional ions. The choice of synthetic strategy is crucial for ensuring that the different functionalities of the system can operate without interfering with one another.

Sustainable Synthesis and Green Chemistry Approaches for Samarium(3+) Materials

As the demand for advanced materials grows, so does the need for sustainable and environmentally friendly manufacturing processes. The principles of green chemistry are increasingly being applied to the synthesis of Samarium(3+) materials to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One promising green synthesis approach is the use of hydrothermal and solvothermal methods. sigmaaldrich.comornl.govcutm.ac.in These methods often use water or other environmentally benign solvents and can be carried out in closed systems, reducing the release of volatile organic compounds. sigmaaldrich.comornl.gov Hydrothermal synthesis has been successfully used to produce Sm(III)-doped hydroxyapatite and Sm(OH)3 nanoparticles. acs.orgnih.govresearchgate.net

The use of ionic liquids as green solvents is another area of active research. researchgate.netchemijournal.comnih.govrsc.org Ionic liquids are salts that are liquid at or near room temperature and have negligible vapor pressure, making them a safer alternative to traditional organic solvents. chemijournal.comnih.gov They have been shown to be effective media for the synthesis of various metal-containing compounds and could be applied to the synthesis of Sm(III) complexes and nanomaterials. rsc.orgresearchgate.net

Biomolecule-assisted synthesis, or bioreduction, represents another avenue for the green synthesis of Sm(III) nanoparticles. acs.orgnih.gov This approach utilizes natural molecules, such as proteins or plant extracts, to reduce metal ions and control the growth of nanoparticles. This method is often carried out under mild conditions and avoids the use of toxic reducing agents.

These green chemistry approaches not only reduce the environmental impact of producing Sm(III) materials but can also offer advantages in terms of controlling the size, morphology, and properties of the final product. The continued development of sustainable synthetic methods will be crucial for the widespread and responsible application of Samarium(3+) technologies.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for confirming the oxidation state of Samarium(3+) in inorganic compounds?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) is the primary method for identifying Sm³+ due to its sensitivity to electron binding energies. Sm³+ typically exhibits a distinct 3d₅/₂ peak at ~1080 eV, distinguishable from Sm²+ (~1073 eV) . Magnetic susceptibility measurements are also critical, as Sm³+ (with a 4f⁵ configuration) shows paramagnetic behavior, while Sm²+ (4f⁶) is diamagnetic. X-ray absorption near-edge structure (XANES) can further validate oxidation states by probing f-orbital occupancy .

Q. What experimental precautions are necessary to prevent reduction of Samarium(3+) during synthesis?

  • Methodological Answer : Synthesizing Sm³+ compounds requires strict inert conditions (argon/glovebox) to avoid reduction by moisture or oxygen. Solvents must be rigorously dried (e.g., THF distilled over Na/benzophenone), and reducing ligands (e.g., iodide) should be avoided. Electrochemical monitoring during reactions can detect unintended redox activity .

Q. How is the coordination geometry of Samarium(3+) determined in novel coordination complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) provides direct structural data, including bond lengths and angles. Extended X-ray absorption fine structure (EXAFS) spectroscopy complements XRD by analyzing local coordination environments in amorphous or polycrystalline samples. For dynamic solutions, NMR spectroscopy (e.g., using paramagnetic shift reagents) can infer coordination symmetry .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported magnetic properties of Samarium(3+) complexes across different ligand systems?

  • Methodological Answer : Discrepancies often arise from ligand-field effects or sample purity. Comparative studies using standardized synthesis protocols (e.g., identical ligands and counterions) are essential. Density functional theory (DFT) calculations can model ligand-induced changes in magnetic anisotropy. Additionally, alternating current (AC) susceptibility measurements at low temperatures (<10 K) help distinguish single-ion vs. exchange-coupled magnetism .

Q. What methodological challenges arise when incorporating Samarium(3+) into perovskite solar cells, and how are they addressed?

  • Methodological Answer : Sm³+ doping in perovskites (e.g., MAPbI₃) often leads to lattice strain due to ionic radius mismatch. To mitigate this, sol-gel synthesis with controlled stoichiometry and post-annealing at 150–200°C under nitrogen is employed. Transient absorption spectroscopy monitors charge-carrier dynamics, while grazing-incidence XRD tracks structural stability under illumination .

Q. How do intermediate valence states in Samarium compounds (e.g., SmB₆) affect the interpretation of XPS data for Sm³+?

  • Methodological Answer : In mixed-valent systems like SmB₆, XPS spectra may show overlapping peaks for Sm²+ and Sm³+. To deconvolute contributions, researchers use reference spectra from model compounds (e.g., Sm₂O₃ for Sm³+) and apply curve-fitting software (e.g., CasaXPS). Low-temperature measurements (<100 K) reduce thermal broadening, enhancing resolution .

Guidance for Literature Review & Data Integrity

  • Literature Gaps : Prioritize recent studies (post-2020) on Sm³+ in topological insulators (e.g., SmB₆) and renewable energy applications. Use databases like SciFinder and Web of Science, filtering for peer-reviewed journals (avoiding non-academic sources like benchchem) .
  • Data Reproducibility : Archive raw data (spectra, crystallographic files) in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.